Technical Documentation Center

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Core Science & Biosynthesis

Foundational

The Azaspiro[3.5]nonane Scaffold: A Launchpad for Innovating Three-Dimensional Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic structures. This guide delves into the burgeoning significance of the azaspiro[3.5]nonane scaffold, a unique three-dimensional (3D) molecular framework that has emerged as a powerful tool in modern drug discovery. Its inherent structural rigidity and defined spatial orientation of substituents offer a compelling strategy to enhance pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. We will explore the fundamental physicochemical advantages of this scaffold, provide a detailed overview of its synthesis, and showcase its successful application in the development of potent modulators for challenging drug targets such as G protein-coupled receptors (GPCRs), enzymes, and oncogenic proteins. This guide is intended to be a comprehensive resource, providing both the theoretical underpinnings and practical methodologies to empower researchers in harnessing the full potential of azaspiro[3.5]nonane derivatives for the next generation of medicines.

The Strategic Advantage of Three-Dimensionality: Introducing the Azaspiro[3.5]nonane Core

The concept of "escaping from flatland" has become a central theme in contemporary medicinal chemistry, advocating for the exploration of molecules with greater three-dimensionality.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. The azaspiro[3.5]nonane scaffold, featuring a nitrogen-containing ring fused to a cyclobutane ring, offers a rigid and structurally complex framework.[3][4] This rigidity is not a constraint but rather an advantage, as it pre-organizes the molecule for optimal interaction with the intricate topographies of biological targets, often leading to enhanced binding affinity and selectivity.[4]

Physicochemical Properties: A Comparative Edge

The incorporation of the azaspiro[3.5]nonane motif can significantly influence a molecule's physicochemical properties, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability are often favorably modulated.[2] While direct head-to-head comparisons are not always available, general trends for spirocycles provide valuable insights. For instance, the introduction of a spirocenter can lead to a decrease in lipophilicity and an increase in aqueous solubility compared to their non-spirocyclic or larger ring counterparts.[2]

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic)10.511.2
Predicted XLogP31.81.9
Predicted Water Solubility15.5 g/L10.3 g/L
Topological Polar Surface Area12 Ų12 Ų
Complexity97.1103

This table summarizes key computed physicochemical properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, highlighting the subtle yet significant differences that can impact their suitability for different drug discovery programs. Data compiled from various sources.[5]

Synthesis of the Azaspiro[3.5]nonane Core and Its Derivatives

The synthetic accessibility of the azaspiro[3.5]nonane scaffold is a crucial factor in its widespread adoption in drug discovery. Several synthetic routes have been developed, often involving multi-step sequences that allow for the introduction of diverse functional groups.

General Synthetic Strategies

The construction of the azaspiro[3.5]nonane core can be approached through various synthetic strategies, including intramolecular cyclizations and ring expansions. A common approach involves the Dieckmann condensation of a suitably substituted piperidine derivative to form the spirocyclic β-keto ester, which can then be further manipulated.[6]

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase organic synthesis (SPOS) offers an efficient method for the rapid generation of libraries of azaspiro[3.5]nonane derivatives for high-throughput screening.[3]

Step 1: Immobilization of the Building Block

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of Fmoc-4-amino-1-carboxymethyl-piperidine and diisopropylethylamine (DIEA) in DCM to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol (MeOH).

  • Cap any remaining active sites by treating the resin with a solution of DCM/MeOH/DIEA.[3]

  • Wash the resin and dry under high vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[3]

  • Wash the resin thoroughly with DMF.

  • Acylate the free amine with 3-(methoxycarbonyl)cyclobutanecarboxylic acid using a suitable coupling agent like HATU in the presence of DIEA.[3]

Step 3: Spirocyclization via Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours.[3]

  • Cool the reaction to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.[3]

Step 4: Cleavage from Resin

  • Wash the resin with DCM.

  • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to cleave the product from the solid support.

  • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method, such as preparative HPLC.

Applications in Modern Drug Discovery

The unique structural features of azaspiro[3.5]nonane derivatives have led to their successful application in targeting a range of challenging biological targets.

G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes

GPR119 is a promising therapeutic target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[7][8] Derivatives of 7-azaspiro[3.5]nonane have been developed as potent and selective GPR119 agonists.[7][8] The rigid spirocyclic core helps to orient the key pharmacophoric elements for optimal interaction with the receptor, leading to enhanced potency.[7]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP PKA PKA cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin potentiates GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 stimulates

Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes a common method to assess the potency of GPR119 agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).[7]

  • Cell Culture: Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amide signaling molecules, including the endocannabinoid anandamide.[9] Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects.[9][10] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective FAAH inhibitors.[9]

FAAH_Inhibition_Pathway FAAH_Inhibitor Azaspiro[3.5]nonane FAAH Inhibitor FAAH FAAH Enzyme FAAH_Inhibitor->FAAH inhibits Degradation Degradation Products FAAH->Degradation catalyzes Anandamide Anandamide (AEA) Anandamide->FAAH substrate CB1_CB2 Cannabinoid Receptors (CB1/CB2) Anandamide->CB1_CB2 activates Therapeutic_Effects Analgesic & Anti-inflammatory Effects CB1_CB2->Therapeutic_Effects mediates KRAS_Inhibition_Pathway KRAS_Inhibitor Azaspiro[3.5]nonane KRAS G12C Inhibitor KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_Inhibitor->KRAS_G12C_GDP covalently binds & inhibits KRAS_G12C_GTP KRAS G12C (GTP-bound) Active Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Signaling activates GEF GEF GEF->KRAS_G12C_GDP activates Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth promotes

Caption: Inhibition of the KRAS G12C Signaling Pathway by Azaspiro[3.5]nonane Derivatives.

Emerging Applications: Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor is a G protein-coupled receptor for the neuropeptide Substance P and is implicated in a variety of physiological processes, including emesis, pain, and inflammation. [11][12]NK1 receptor antagonists are used clinically for the prevention of chemotherapy-induced nausea and vomiting. [11][13][14]While the application of the azaspiro[3.5]nonane scaffold in this area is less established, its favorable properties make it an attractive framework for the design of novel NK1 receptor antagonists.

Future Perspectives and Conclusion

The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality provides a distinct advantage in the design of potent and selective modulators of challenging biological targets. The successful development of GPR119 agonists, FAAH inhibitors, and KRAS G12C inhibitors based on this scaffold underscores its significant potential. As our understanding of the structural requirements for target engagement continues to evolve, and as synthetic methodologies become more sophisticated, we can anticipate the emergence of even more innovative therapeutics derived from the versatile azaspiro[3.5]nonane core. This guide has provided a comprehensive overview of the current state of the art, with the aim of inspiring and equipping researchers to further explore and exploit the therapeutic promise of this remarkable scaffold.

References

  • Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link].

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. Available at: [Link].

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences. Available at: [Link].

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors – Pipeline Insights, 2015. DelveInsight. Available at: [Link].

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. Available at: [Link].

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link].

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link].

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Available at: [Link].

  • GPR119. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link].

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link].

  • Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs. Signal Transduction and Targeted Therapy. Available at: [Link].

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link].

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. Available at: [Link].

  • KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers in Oncology. Available at: [Link].

  • NK1 receptor antagonist. Wikipedia. Available at: [Link].

  • Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. Patsnap. Available at: [Link].

  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem. Available at: [Link].

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers. Available at: [Link].

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers. Available at: [Link].

  • Breaking barriers: the latest insights into KRAS G12C inhibitors. Journal of Cancer Metastasis and Treatment. Available at: [Link].

  • List of NK1 receptor antagonists. Drugs.com. Available at: [Link].

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. Available at: [Link].

Sources

Exploratory

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate molecular weight, exact mass, and formula

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Integration of tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate Executive Summary In contemporary drug discovery, the paradigm of "escaping...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Integration of tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Executive Summary

In contemporary drug discovery, the paradigm of "escaping from flatland" has driven a structural shift away from highly aromatic, planar molecules toward highly saturated, three-dimensional architectures. Spirocyclic scaffolds, in particular, have emerged as privileged bioisosteres for traditional saturated heterocycles (like piperidines and morpholines).

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) is a highly versatile, orthogonally protected spirocyclic building block [1]. By offering a rigid 3D conformation, high sp³ character, and a strategically positioned cyano vector, this intermediate allows medicinal chemists to optimize the physicochemical properties, metabolic stability, and target-binding thermodynamics of lead compounds.

Physicochemical Profiling & Molecular Metrics

Understanding the exact molecular metrics of a building block is critical for downstream analytical validation (e.g., High-Resolution Mass Spectrometry [HRMS]) and predictive modeling of the final drug candidate.

Core Quantitative Data
PropertyValueCausality / Significance in Drug Design
IUPAC Name tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylateStandardized nomenclature for structural identification.
CAS Number 1434141-70-4Unique registry identifier for sourcing and compliance [1][2].
Chemical Formula C₁₄H₂₂N₂O₂Dictates stoichiometric calculations in synthetic workflows.
Molecular Weight 250.34 g/mol Used for standard molarity and yield calculations.
Exact Mass 250.1681 DaCritical for HRMS validation. Ensures precise isotope tracking.
Fraction of sp³ Carbons (Fsp³) 0.86 (12 out of 14 carbons)High Fsp³ correlates with improved aqueous solubility and reduced off-target toxicity (promotes 3D complexity).
Topological Polar Surface Area ~53.3 ŲIdeal range for membrane permeability; allows the final conjugated drug to remain within Lipinski's limits.

Structural Mechanics and Reactivity (Causality & Logic)

The utility of this molecule lies in its tripartite structural design. As a Senior Application Scientist, it is vital to understand why these specific functional groups are chosen rather than merely observing them.

  • The 2-Azaspiro[3.5]nonane Core: The spiro-fusion between the 4-membered azetidine ring and the 6-membered cyclohexane ring restricts conformational flexibility. This rigidity reduces the entropic penalty upon binding to a target protein's active site. Furthermore, the compact nature of the spiro[3.5] system alters the basicity (pKa) of the amine compared to a standard piperidine, often improving metabolic stability against cytochrome P450 (CYP) oxidation.

  • The Boc (tert-Butyloxycarbonyl) Protecting Group: The nitrogen at position 2 is protected by a Boc group. This choice provides orthogonal reactivity. The Boc group is highly stable to catalytic hydrogenation, basic conditions, and nucleophilic attacks, ensuring the amine remains inert while the cyano group is manipulated. It is exclusively cleaved under acidic conditions.

  • The 7-Cyano (-C≡N) Vector: Positioned on the 6-membered ring, the cyano group acts as a versatile synthetic handle. It can serve directly as a strong hydrogen-bond acceptor in a pharmacophore, or it can be synthetically transformed (e.g., hydrolyzed to a carboxylic acid, or reduced to a primary amine via Raney Nickel/H₂) to extend the molecular scaffold.

Experimental Protocols: A Self-Validating System

To integrate this building block into a drug discovery pipeline, the Boc group must typically be removed to expose the secondary amine for subsequent coupling (e.g., amide formation or Buchwald-Hartwig amination). The following protocol is designed with built-in validation checkpoints to ensure scientific integrity.

Protocol 1: Acid-Mediated Boc Deprotection and Isolation

Objective: Cleave the Boc group to yield 7-cyano-2-azaspiro[3.5]nonane while preventing the hydrolysis of the sensitive cyano group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 250 mg, ~1.0 mmol) of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents moisture from interfering with the reaction and serves as an excellent solvent for both the starting material and the acid.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

    • Causality: The low temperature controls the exothermic generation of the tert-butyl cation, minimizing unwanted polymerization or side reactions.

  • Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction via LC-MS.

    • Checkpoint: The reaction is complete when the starting material exact mass peak ( [M+H]+=251.17 Da) vanishes, and the free amine product peak ( [M+H]+=151.12 Da) emerges. TLC (using a Ninhydrin stain) will show a new, highly polar spot that stains purple/red, confirming the presence of a free secondary amine.

  • Quenching & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: Neutralization converts the TFA-salt of the amine back into its free-base form, allowing it to partition into the organic layer for clean isolation.

Downstream Application Workflow

Once the free amine is isolated, it is typically subjected to electrophilic addition to build the final active pharmaceutical ingredient (API). The workflow below illustrates the logical progression from the raw building block to a functional lead compound.

G A Boc-Spirocycle (C14H22N2O2) Exact Mass: 250.1681 B Acidic Cleavage (TFA / DCM) A->B Deprotection C Free Amine Intermediate Mass: 151.12 [M+H]+ B->C Neutralization & Isolation D Amide Coupling (HATU / DIPEA) C->D Electrophile Addition E Lead Compound (Spiro-Scaffold API) D->E Target Synthesis

Caption: Synthetic workflow from Boc-protected spirocycle to final API via acid cleavage and amide coupling.

Conclusion

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate represents a highly optimized node in modern synthetic chemistry. By leveraging its exact mass (250.1681 Da) for precise analytical tracking and its high Fsp³ character for enhanced clinical viability, drug development professionals can effectively utilize this compound to break free from the limitations of planar molecular design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

Foundational

Crystallographic data and 3D conformation of 2-azaspiro[3.5]nonane scaffolds

An In-Depth Technical Guide to the Crystallographic and Conformational Landscape of 2-Azaspiro[3.5]nonane Scaffolds Authored by: A Senior Application Scientist Abstract The quest for novel molecular architectures that ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and Conformational Landscape of 2-Azaspiro[3.5]nonane Scaffolds

Authored by: A Senior Application Scientist

Abstract

The quest for novel molecular architectures that can effectively explore three-dimensional chemical space is a cornerstone of modern drug discovery.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent rigidity, defined exit vectors, and ability to confer improved physicochemical properties upon drug candidates.[2][3] Among these, the 2-azaspiro[3.5]nonane framework, which fuses a cyclobutane ring with a piperidine ring, offers a unique combination of structural constraints and synthetic tractability. This guide provides a comprehensive technical overview of the crystallographic data and 3D conformational preferences of the 2-azaspiro[3.5]nonane core, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the experimental techniques used to elucidate its structure, the computational methods that complement these findings, and the implications of its conformational behavior for rational drug design.

The Structural Significance of the 2-Azaspiro[3.5]nonane Core in Medicinal Chemistry

The move away from "flat," sp2-rich molecules towards more three-dimensional, sp3-rich scaffolds is a well-documented strategy to enhance compound properties such as solubility, metabolic stability, and target selectivity.[3] The 2-azaspiro[3.5]nonane scaffold is an exemplar of this design philosophy.

  • Inherent Three-Dimensionality : The spirocyclic fusion of a four-membered and a six-membered ring creates a rigid, non-planar structure. This pre-organization can reduce the entropic penalty upon binding to a biological target and allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions within a binding pocket.[2]

  • Piperidine Bioisostere : The piperidine ring is a ubiquitous feature in many approved drugs. The 2-azaspiro[3.5]nonane core can be considered a conformationally restricted bioisostere of substituted piperidines, offering a novel way to explore the same chemical space with potentially improved properties.[4][5]

  • Modulation of Physicochemical Properties : The introduction of a spiro center can significantly influence a molecule's properties. For instance, spiro-containing systems tend to have higher Fsp3 character, which has been correlated with a higher success rate in clinical development.[3] They can also modulate lipophilicity (LogP) and aqueous solubility, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Elucidating the Solid-State Structure: X-Ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[6] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be constructed, revealing bond lengths, bond angles, and the overall conformation of the molecule.[6]

Key Crystallographic Observations for 2-Azaspiro[3.5]nonane Derivatives:
ParameterTypical ObservationSignificance
Cyclohexane Ring Conformation Predominantly a chair conformation.This is the lowest energy conformation for a six-membered ring, minimizing both angle and torsional strain. The nitrogen atom's position influences the puckering.
Cyclobutane Ring Conformation A puckered (non-planar) conformation.A planar cyclobutane ring would have significant angle strain (90° instead of the ideal 109.5°). Puckering helps to alleviate this strain.
Spiro-Junction Geometry Tetrahedral geometry around the spiro-carbon.The spiro-carbon is sp3 hybridized, leading to a tetrahedral arrangement of its bonds, which dictates the relative orientation of the two rings.
Intermolecular Interactions Hydrogen bonds (if N-H is present), C-H···O, or π-stacking interactions depending on substituents.[8]These interactions are crucial for the formation and stability of the crystal lattice.[8]
Experimental Protocol: Single-Crystal X-Ray Diffraction

The following outlines a generalized, self-validating protocol for obtaining the crystal structure of a 2-azaspiro[3.5]nonane derivative.

  • Crystal Growth (The Causality of Choice):

    • Objective: To obtain a single, high-quality crystal suitable for diffraction.

    • Method: Slow evaporation of a saturated solution is a common starting point. The choice of solvent is critical; a solvent system in which the compound is sparingly soluble is ideal. A binary solvent system (e.g., a good solvent like methanol and a poor solvent like hexane) can be used to slowly decrease solubility.

    • Self-Validation: The formation of well-defined, non-twinned crystals visible under a microscope validates the chosen conditions.

  • Crystal Mounting and Data Collection:

    • Objective: To mount the crystal and collect diffraction data at a low temperature to minimize thermal motion.

    • Method: A suitable crystal is selected and mounted on a nylon loop with paratone-N oil. Data collection is typically performed at low temperatures (e.g., 100 K) using a diffractometer with a focused X-ray source (e.g., Cu Kα or Mo Kα radiation).[8]

  • Structure Solution and Refinement:

    • Objective: To solve the phase problem and refine the atomic positions to fit the experimental data.

    • Method: The diffraction pattern is processed to yield a set of structure factors. Direct methods or Patterson methods are used to generate an initial electron density map. This model is then refined using least-squares methods.

    • Self-Validation: The refinement process is monitored by the R1 factor, which represents the agreement between the observed and calculated structure factors. A low R1 value (typically < 0.05) indicates a good quality refinement. The goodness-of-fit (GOF) should be close to 1.[9]

Conformational Dynamics in Solution: NMR Spectroscopy

While crystallography provides a static picture, molecules in solution are dynamic, existing as an equilibrium of interconverting conformers.[10] Conformational analysis is the study of the energetics and populations of these different conformations.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying these dynamics in solution.[12][13][14]

For the 2-azaspiro[3.5]nonane scaffold, the primary conformational flexibility arises from the piperidine ring, which can undergo a ring-flip between two chair conformations.

Caption: Conformational equilibrium of the piperidine ring in a 2-azaspiro[3.5]nonane scaffold.

The relative populations of these two chair conformers depend on the steric bulk of the substituents on the nitrogen and other ring atoms. The conformer that places the largest substituent in the less sterically hindered equatorial position is generally favored.

Experimental Protocol: NMR-Based Conformational Analysis

This protocol describes a self-validating workflow to determine the conformational preferences of a 2-azaspiro[3.5]nonane derivative in solution.

  • Sample Preparation and ¹H NMR Acquisition:

    • Objective: To obtain a high-resolution ¹H NMR spectrum.

    • Method: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibria.[12] Acquire a standard ¹H NMR spectrum.

    • Self-Validation: Sharp, well-resolved peaks are indicative of a good sample and spectrometer setup.

  • Analysis of Coupling Constants (³JHH):

    • Objective: To use vicinal proton-proton coupling constants to determine dihedral angles.

    • Method: The magnitude of the ³JHH coupling constant is related to the dihedral angle between the two protons via the Karplus equation. Large couplings (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship, typical for axial-axial protons in a chair conformation. Small couplings (~1-5 Hz) suggest a gauche relationship (~60°), typical for axial-equatorial or equatorial-equatorial protons.

    • Self-Validation: The observed coupling constants should be consistent with a dominant chair conformation. For example, a proton with one large and one small coupling is likely in an axial position.

  • Variable Temperature (VT) NMR:

    • Objective: To study the rate of conformational exchange and determine the energy barrier of the ring flip.

    • Method: Acquire a series of ¹H NMR spectra at different temperatures. At high temperatures, if the ring flip is fast on the NMR timescale, the signals for axial and equatorial protons will be averaged. As the temperature is lowered, the exchange rate slows, and the signals may broaden and eventually decoalesce into separate signals for each conformer.

    • Self-Validation: The observation of signal broadening and decoalescence upon cooling is direct evidence of a dynamic conformational equilibrium.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY/ROESY):

    • Objective: To determine through-space proximity between protons.

    • Method: A 2D NOESY or ROESY experiment shows cross-peaks between protons that are close in space (< 5 Å).

    • Self-Validation: Strong NOEs between protons in a 1,3-diaxial relationship provide definitive proof of their axial orientation and confirm the chair conformation.

Computational Chemistry: An In-Silico Complement

Computational modeling is an indispensable tool for understanding the 3D conformational landscape of molecules.[15][16] It allows for the calculation of the relative energies of different conformers and the prediction of various molecular properties.

Computational_Workflow start Input Structure (2D or 3D) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt Identify unique conformers freq_calc Frequency Calculation geom_opt->freq_calc For each conformer prop_calc Property Calculation (pKa, LogP, etc.) freq_calc->prop_calc Confirm minima analysis Analyze Low-Energy Conformers prop_calc->analysis GPR119_Signaling Agonist Azaspiro[3.5]nonane-based GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 G_protein Gs Protein Activation GPR119->G_protein AC Adenylate Cyclase (AC) Activation G_protein->AC cAMP ↑ intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Insulin Insulin Secretion (from β-cells) PKA->Insulin

Caption: Simplified GPR119 signaling pathway activated by an azaspiro[3.5]nonane agonist.

In this context, the spirocyclic scaffold served to rigidly orient the key pharmacophoric elements, leading to potent and selective GPR119 activation and demonstrating a favorable pharmacokinetic profile in preclinical models. [2]

Conclusion

The 2-azaspiro[3.5]nonane scaffold represents a valuable building block in the modern medicinal chemist's toolkit. Its well-defined three-dimensional structure, dominated by a chair-like conformation of the piperidine ring, provides a rigid framework for the precise positioning of functional groups. The combination of experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling provides a powerful, multi-faceted approach to fully characterize its structural and conformational properties. This deep understanding is paramount for leveraging the full potential of this scaffold in the design of next-generation therapeutics with improved efficacy, selectivity, and ADME profiles.

References

  • Conformational Analysis. (n.d.). University of Liverpool.
  • St. John, S. E., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv.
  • Tormena, C. F., Cormanich, R. A., & Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
  • Conformational Analysis: The Fundamentals. (n.d.). University of Calgary.
  • Freitas, M. P. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. (n.d.). Longdom Publishing.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (2025). BenchChem.
  • Conformational analysis. (n.d.). LibreTexts.
  • Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography. (n.d.). Royal Society of Chemistry.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2016). MDPI.
  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. (2025). BenchChem.
  • Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. (n.d.). Wiley Online Library.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Recent.
  • Synthesis and conformational analysis of new 3-azabicyclic diamines. (2017). Tetrahedron Letters, 58(40), 3931-3935.
  • Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-589.
  • Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. (2021).

Sources

Exploratory

Solubility profile of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in a range of common organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This document outlines the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination using the widely accepted shake-flask method, and offers a template for the systematic presentation of solubility data. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality data for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound of interest in medicinal chemistry, potentially as a building block or an active scaffold. The spirocyclic core imparts a three-dimensional architecture that can offer advantages in target binding and metabolic stability.[2][3] However, the successful progression of any compound from discovery to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, with solubility being paramount.

Poor solubility can lead to a cascade of challenges, including:

  • Low Bioavailability: Inadequate dissolution in gastrointestinal fluids can severely limit a drug's absorption and, consequently, its therapeutic effect.[1][4][5]

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound can be complex and costly.

  • Inaccurate Biological Screening Data: Undissolved compound in in-vitro assays can lead to misleading structure-activity relationship (SAR) data.

Therefore, a comprehensive understanding of the solubility of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in various organic solvents is an essential first step in its development. This guide provides the necessary tools and knowledge to achieve this.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent.[6][7] The adage "like dissolves like" serves as a fundamental guiding principle.

  • Polarity: Polar solvents, such as alcohols and water, tend to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hydrocarbons, are more effective at dissolving non-polar solutes via van der Waals forces.[7]

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[4][6] However, this is not universally true and should be determined empirically.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the energy of solvation for dissolution to occur.[6] Polymorphism, the existence of different crystal forms of the same compound, can significantly impact solubility.

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate possesses both polar (cyano and carboxylate groups) and non-polar (tert-butyl and spirocyclic aliphatic rings) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a detailed guide for determining the solubility of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate.

Materials and Equipment
  • Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial prep1->prep2 prep3 Add known volume of solvent prep2->prep3 equil1 Incubate on orbital shaker (e.g., 24-48 hours) prep3->equil1 Start Equilibration equil2 Maintain constant temperature equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 End Equilibration sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Prepare dilutions of the filtrate sep2->ana1 Collect Saturated Solution ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against a standard curve ana2->ana3 data_table Record solubility data ana3->data_table Calculate Solubility

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate to a series of scintillation vials. A general rule is to add enough solid so that a visible amount remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Prepare each solvent in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[10]

  • Analysis:

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the solubility of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in each solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table. The following is a template for presenting the results.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °C
Hexane0.11.88
Toluene2.42.38
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Ethanol5.224.5
Methanol6.632.7
Acetonitrile5.837.5
Dimethyl Sulfoxide (DMSO)7.246.7
Water10.280.1

Interpreting the Results:

By correlating the solubility data with the solvent properties (polarity index and dielectric constant), a deeper understanding of the dissolution behavior of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate can be gained. This information is invaluable for:

  • Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction and crystallization.

  • Pre-formulation Studies: Guiding the selection of excipients and vehicle systems for drug delivery.

  • Predictive Modeling: Building computational models to predict solubility in other solvent systems.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

  • Consult the Safety Data Sheet (SDS) for Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate and all solvents before commencing any experimental work.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive and scientifically sound framework for determining the solubility profile of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in organic solvents. By following the detailed experimental protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data. This information is a cornerstone of the early-stage drug development process, enabling informed decisions that can ultimately contribute to the successful translation of a promising compound into a therapeutic reality.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 19). Rheolution. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, November 15). PubMed. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Slideshare. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (n.d.). PMC. [Link]

  • Solubility: An overview. (n.d.). Int J Pharm Chem Anal. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]

  • tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, 96%. (n.d.). Aaspira Chemical. [Link]

  • tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate. (n.d.). Appretech Scientific Limited. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).
  • tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Step-by-Step Synthesis Protocol for tert-Butyl 7-cyano-2-azaspiro[1]nonane-2-carboxylate Executive Summary & Molecule Overview Spirocyclic amines, particularly the 2-azaspiro[1]nonane system, are highly valued in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Step-by-Step Synthesis Protocol for tert-Butyl 7-cyano-2-azaspiro[1]nonane-2-carboxylate

Executive Summary & Molecule Overview

Spirocyclic amines, particularly the 2-azaspiro[1]nonane system, are highly valued in modern medicinal chemistry. They act as conformationally restricted bioisosteres for piperidines and morpholines, offering increased sp³ character (Fsp³), improved metabolic stability, and tunable basicity. This application note details the robust, step-by-step synthesis of tert-butyl 7-cyano-2-azaspiro[1]nonane-2-carboxylate (CAS: 1434141-70-4)[2] starting from the commercially available ketone, tert-butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate (CAS: 1363381-22-9)[3].

Retrosynthetic Analysis & Mechanistic Rationale

The transformation of a spirocyclic ketone to a nitrile with a one-carbon homologation is classically achieved through multi-step sequences, such as Wittig olefination followed by hydroboration and oxidation. To optimize yield and reduce step count, this protocol employs the Van Leusen Reductive Cyanation ()[4].

Mechanistic Causality: Tosylmethyl isocyanide (TosMIC) is deprotonated by a strong base (Potassium tert-butoxide, t-BuOK) to form a stabilized carbanion. This carbanion undergoes nucleophilic addition to the carbonyl carbon of the spirocyclic ketone, followed by rapid cyclization to form a 4-tosyl-2-oxazoline intermediate[5]. Expert Insight: The critical addition of a protic co-solvent (absolute ethanol or methanol) is required to facilitate the base-catalyzed ring opening of this oxazoline intermediate[5]. Subsequent elimination of p-toluenesulfinic acid and formate yields the target nitrile[5].

Workflow A tert-Butyl 7-oxo-2-azaspiro[3.5]nonane -2-carboxylate (Ketone) B TosMIC, t-BuOK DME/EtOH, 0°C to rt A->B Van Leusen Homologation C tert-Butyl 7-cyano-2-azaspiro[3.5]nonane -2-carboxylate (Nitrile) B->C Workup & Purification

Caption: Synthetic workflow for the one-step Van Leusen homologation of the spirocyclic ketone.

Mechanism K Ketone Substrate I1 Nucleophilic Addition (Alkoxide Intermediate) K->I1 T TosMIC Carbanion (Deprotonated by t-BuOK) T->I1 I2 4-Tosyl-2-oxazoline Intermediate I1->I2 Cyclization I3 Ring Opening (via Base/EtOH) I2->I3 Base Attack P Target Nitrile + Tosinate + Formate I3->P Elimination

Caption: Mechanistic pathway of the TosMIC-mediated ketone-to-nitrile conversion.

Reagents, Materials, and Equipment

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmountRole
tert-Butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate239.311.02.39 g (10.0 mmol)Starting Material
Tosylmethyl isocyanide (TosMIC)195.241.32.54 g (13.0 mmol)Homologation Reagent
Potassium tert-butoxide (t-BuOK)112.212.52.81 g (25.0 mmol)Base
1,2-Dimethoxyethane (DME, Anhydrous)90.12-40 mLPrimary Solvent
Ethanol (Absolute, Anhydrous)46.072.01.17 mL (20.0 mmol)Protic Co-solvent
Equipment Required
  • 100 mL Schlenk flask with a magnetic stir bar.

  • Argon or Nitrogen manifold/balloon system.

  • Ice-water bath (0 °C).

  • Rotary evaporator and high-vacuum pump.

  • Flash chromatography system (Silica gel, 230-400 mesh).

Step-by-Step Experimental Protocol

Step 1: System Preparation Flame-dry the 100 mL Schlenk flask under vacuum and backfill with Argon. Add tert-butyl 7-oxo-2-azaspiro[1]nonane-2-carboxylate (2.39 g, 10.0 mmol) and TosMIC (2.54 g, 13.0 mmol) to the flask.

Step 2: Solvent Addition Inject anhydrous DME (40 mL) and absolute ethanol (1.17 mL, 20.0 mmol) into the flask via syringe. Stir the mixture until all solids are completely dissolved.

Step 3: Thermal Control & Base Addition Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Begin adding t-BuOK (2.81 g, 25.0 mmol) portion-wise over 15 minutes. Self-Validation Check: The reaction mixture will progressively turn from pale yellow to a deeper amber/brown color. Maintaining 0 °C during this highly exothermic deprotonation step is critical to prevent the thermal decomposition and cyclodimerization of TosMIC[4].

Step 4: Reaction Propagation Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Continue stirring for 4 to 12 hours under Argon[5].

Step 5: Reaction Monitoring (TLC) Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. Expert Insight: Because the spirocyclic core lacks a strong UV chromophore, UV visualization (254 nm) will only show the disappearing TosMIC. To visualize the starting ketone and the product nitrile, dip the TLC plate in Phosphomolybdic Acid (PMA) or basic KMnO₄ stain, followed by gentle heating. The product will appear as a new, less polar spot compared to the starting ketone.

Workup, Purification, and Analytical Characterization

Step 6: Quenching & Extraction Once TLC confirms the complete consumption of the starting ketone, cool the flask back to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

Step 7: Washing & Drying Combine the organic extracts and wash with distilled water (30 mL) followed by saturated brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude amber oil.

Step 8: Flash Column Chromatography Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 25% Ethyl Acetate in Hexanes. Note on Stereochemistry: The cyano group at the 7-position introduces a plane of stereocontrol relative to the azetidine ring. The product is typically isolated as a mixture of cis/trans (or axial/equatorial) diastereomers.

Step 9: Characterization

  • Appearance: Colorless to pale-yellow viscous oil or low-melting solid.

  • MS (ESI): Expected mass for C₁₄H₂₂N₂O₂ [M+H]⁺ is m/z 251.17.

  • IR Spectroscopy: Look for the characteristic sharp nitrile (C≡N) stretching frequency around 2240 cm⁻¹ and the strong Boc carbonyl (C=O) stretch at 1695 cm⁻¹.

Troubleshooting & Safety Directives

  • TosMIC Toxicity & Handling: TosMIC is a skin sensitizer and possesses a distinct, persistent odor. All manipulations involving TosMIC must be performed inside a certified fume hood. Contaminated glassware should be rinsed with a dilute bleach solution before removal from the hood.

  • Moisture Sensitivity: t-BuOK is highly hygroscopic. Exposure to atmospheric moisture will convert it to KOH, which is insufficiently basic to deprotonate TosMIC efficiently, leading to poor yields. Always use freshly opened or properly desiccated t-BuOK.

  • Stalled Reactions: If TLC indicates that the reaction has stalled at the oxazoline intermediate (visible as an intensely staining intermediate spot), the ring-opening step is failing. Add an additional 0.5 equivalents of absolute ethanol and 0.5 equivalents of t-BuOK, and gently warm the reaction to 35 °C for 2 hours[5].

References

  • Title: Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Chemoselective Reduction Techniques for the Cyano Group in 7-Cyano-2-azaspiro[3.5]nonane Derivatives

Strategic Rationale & Scaffold Significance The 2-azaspiro[3.5]nonane system is a highly valuable, Fsp3-rich building block in modern medicinal chemistry. Frequently deployed as a rigidified, three-dimensional bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Significance

The 2-azaspiro[3.5]nonane system is a highly valuable, Fsp3-rich building block in modern medicinal chemistry. Frequently deployed as a rigidified, three-dimensional bioisostere for piperidine or piperazine, this spirocyclic scaffold inherently improves metabolic stability, lipophilicity, and target selectivity by projecting substituents out of the canonical planar space 1[1].

Functionalization at the 7-position is a critical vector for exploring structure-activity relationships (SAR). The cyano derivative, specifically tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate, serves as a versatile linchpin 2[2]. The chemoselective reduction of this peripheral cyano group—without disturbing the core azetidine protecting group—unlocks access to primary aminomethyl (-CH₂NH₂) or carboxaldehyde (-CHO) handles, which can subsequently undergo reductive amination, amide coupling, or Wittig olefination.

Mechanistic Insights & Causality

Reducing a nitrile within a sterically demanding bicyclic framework requires precise reagent selection to avoid over-reduction, byproduct formation, or protecting group cleavage.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful nucleophilic reducing agent that delivers hydride to the electrophilic nitrile carbon, forming an imine anion intermediate that is rapidly reduced to the primary amine. While highly effective for Boc-protected 2-azaspiro[3.5]nonane, strict temperature control is required to prevent premature cleavage of the Boc group, which can occur under extended heating with strong hydride donors 3[3].

  • Catalytic Hydrogenation (Raney Nickel): The optimal choice for process-scale synthesis. Reduction proceeds via the sequential addition of hydrogen across the C≡N bond. A critical mechanistic caveat is the formation of secondary amine dimers (bis-alkylated byproducts) caused by the condensation of the intermediate imine with the newly formed primary amine. This is causally mitigated by conducting the reaction in methanolic ammonia (NH₃), which traps the imine and shifts the equilibrium exclusively toward the primary amine.

  • Diisobutylaluminum Hydride (DIBAL-H): Deployed for the controlled, partial reduction to an aldehyde. At -78 °C, DIBAL-H coordinates to the nitrile nitrogen and transfers a single hydride, forming a stable aluminum iminium complex. Steric bulk prevents further hydride transfer. Upon aqueous acidic workup, this complex hydrolyzes directly to the aldehyde.

Decision Workflow

ReductionWorkflow Start 7-cyano-2-azaspiro[3.5]nonane (Boc-protected) Target Target Functional Group? Start->Target Amine Primary Amine (-CH2NH2) Target->Amine Complete Reduction Aldehyde Aldehyde (-CHO) Target->Aldehyde Partial Reduction LiAlH4 LiAlH4 / THF (Discovery Scale) Amine->LiAlH4 RaneyNi Raney Ni / H2 / NH3 (Process Scale) Amine->RaneyNi DIBAL DIBAL-H / DCM (-78 °C) Aldehyde->DIBAL

Decision matrix for selecting the optimal cyano reduction technique based on target and scale.

Self-Validating Experimental Protocols

Protocol A: Complete Reduction to Primary Amine using LiAlH₄

Objective: Synthesis of tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (10 mL/mmol of substrate) and cool to 0 °C using an ice bath.

  • Reagent Addition: Carefully add LiAlH₄ (2.0 equivalents) in portions. Causality: An excess is required because the complete reduction consumes two hydrides per molecule, and trace adventitious moisture will rapidly quench the reagent.

  • Substrate Addition: Dissolve the cyano-spirocycle (1.0 eq) in a minimal volume of anhydrous THF. Add dropwise over 15 minutes to control the exothermic hydride transfer.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Fieser Workup (Critical Step): To quench x grams of LiAlH₄, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Causality: This specific sequence forms a granular, easily filterable aluminum salt precipitate, preventing the formation of intractable emulsions that trap the product.

  • Isolation: Filter through a Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate in vacuo.

  • Self-Validation: ¹H NMR should show the disappearance of the multiplet near 2.5-2.8 ppm (CH-CN) and the appearance of a new signal at ~2.6 ppm (CH₂-NH₂). LC-MS should confirm the mass[M+H]⁺ = 255.2.

Protocol B: Partial Reduction to Aldehyde using DIBAL-H

Objective: Synthesis of tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate.

  • Preparation: In an oven-dried flask under argon, dissolve the cyano-spirocycle (1.0 eq) in anhydrous Dichloromethane (DCM) (15 mL/mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control is vital; allowing the reaction to warm above -60 °C will break the stable aluminum iminium complex, leading to over-reduction to the primary amine.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise down the side of the flask. Stir at -78 °C for 2 hours.

  • Quench & Hydrolysis: Quench the reaction at -78 °C by adding methanol (2 mL/mmol) to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the two phases separate cleanly. Causality: Rochelle's salt chelates the aluminum ions, breaking the complex and preventing severe emulsion formation during extraction.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: ¹H NMR must show a distinct aldehyde proton peak at ~9.5-9.8 ppm. IR spectroscopy should reveal a strong C=O stretch at ~1720 cm⁻¹ and the complete absence of the C≡N stretch at ~2240 cm⁻¹.

Protocol C: Scalable Catalytic Hydrogenation (Primary Amine)

Objective: Process-scale synthesis of the aminomethyl derivative.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve the substrate in 7N NH₃ in Methanol (10 mL/mmol). Causality: Ammonia acts as a trapping agent to prevent the formation of secondary amine dimers.

  • Catalyst: Add Raney Nickel (slurry in water, approx. 10% w/w). Caution: Raney Ni is highly pyrophoric; it must never be allowed to dry in air.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 50 psi and agitate at room temperature for 12-24 hours.

  • Workup: Carefully vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite under a blanket of N₂. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate to yield the crude primary amine.

  • Self-Validation: LC-MS purity should be > 95% without column chromatography. Crucially, validate the absence of the dimer mass [2M - NH₃ + H]⁺.

Quantitative Data & Method Comparison

MethodReagentEquivalents / ConditionsTarget ProductTypical YieldScalabilityChemoselectivity Risks
A LiAlH₄2.0 - 3.0 eq / THF, 0 °C to RTPrimary Amine75 - 85%Low (Highly Exothermic)Premature Boc cleavage if heated
B DIBAL-H1.1 - 1.2 eq / DCM, -78 °CAldehyde65 - 80%ModerateOver-reduction to amine if > -78 °C
C Raney Ni / H₂10% w/w / NH₃ in MeOH, 50 psiPrimary Amine85 - 95%HighSecondary amine dimer formation

Conclusion

The rigid spirocyclic 2-azaspiro[3.5]nonane system requires tailored reduction strategies depending on the target functional group and scale. LiAlH₄ offers rapid access to amines for early-stage discovery chemistry, DIBAL-H provides precise control for aldehyde synthesis, and Raney Ni/H₂ remains the method of choice for process-scale amine production. By adhering to the mechanistic causalities outlined above (e.g., Fieser workups, strict thermal control, and ammonia trapping), researchers can ensure high-yielding, self-validating synthetic workflows.

References

  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
  • Source: PMC (National Institutes of Health)
  • Title: tert-Butyl 7-cyano-2-azaspiro[3.
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Azaspiro[3.5]nonane Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating protocols for the late-stage functionalization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating protocols for the late-stage functionalization of spirocyclic amines.

Strategic Rationale & Mechanistic Insights

As drug discovery increasingly navigates out of "flatland," the incorporation of high- Fsp3​ (fraction of sp3-hybridized carbons) scaffolds has become a cornerstone strategy. The 7-azaspiro[3.5]nonane core is a highly privileged bioisostere for traditional planar amines like piperidine and morpholine. By projecting pharmacophores in a rigid, three-dimensional vector, this spirocycle significantly improves metabolic stability, aqueous solubility, and target specificity[1].

However, the inherent steric bulk and unique conformational dynamics of the spiro[3.5] system present non-trivial challenges during late-stage cross-coupling. To fully leverage this scaffold, chemists must employ highly optimized catalytic systems:

  • C–N Bond Formation (Buchwald-Hartwig Amination): N-arylation of the sterically hindered secondary amine in 7-azaspiro[3.5]nonane often suffers from slow reductive elimination and competitive β -hydride elimination. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos) paired with palladium sources accelerates oxidative addition and forces the equilibrium toward the desired C–N bond formation[2].

  • C(sp3)–C(sp3) Metallaphotoredox Coupling: Traditional C-alkylation of spirocycles is notoriously difficult due to the lack of reactive handles and high steric congestion. Recent breakthroughs have enabled deoxygenative C(sp3)–C(sp3) cross-coupling. By utilizing an N-heterocyclic carbene (NHC) salt, an iridium photocatalyst, and a nickel catalyst under blue LED irradiation, unactivated alcohols can be directly coupled with bromo-azaspiro[3.5]nonane derivatives. The NHC activates the alcohol to generate an alkyl radical, which is subsequently intercepted by the Ni catalytic cycle to form the new C–C bond[3].

Quantitative Data: Scaffold Property & Coupling Efficiency

The table below summarizes the physicochemical shifts and expected cross-coupling efficiencies when transitioning from a traditional piperidine ring to a 7-azaspiro[3.5]nonane core.

Property / MetricTraditional Piperidine7-Azaspiro[3.5]nonaneCausality / Impact
Fraction sp3 ( Fsp3​ ) 0.831.00Increased 3D character; reduces planar stacking liabilities.
Metabolic Clearance High (Oxidized at α -carbons)Low to ModerateSteric bulk of the spiro-center shields adjacent C–H bonds from CYP450 enzymes.
C–N Coupling Yield 85–95% (Standard conditions)65–85% (Requires bulky ligands)Increased steric hindrance around the secondary amine necessitates specialized Pd/RuPhos systems.
C(sp3)–C(sp3) Yield 50–70%40–60%The quaternary spiro-center creates a highly congested transition state during radical interception.

Synthetic Workflow Visualization

The following diagram illustrates the divergent cross-coupling pathways utilized to functionalize the 7-azaspiro[3.5]nonane core.

G Start 7-Azaspiro[3.5]nonane Core Scaffold Path1 C-N Cross-Coupling (Buchwald-Hartwig) Start->Path1 Path2 C(sp3)-C(sp3) Coupling (Metallaphotoredox) Start->Path2 Cond1 Pd2(dba)3, RuPhos NaOtBu, Toluene, 85°C Path1->Cond1 Cond2 NiCl2, Ir-Photocatalyst NHC, Blue LED, 25°C Path2->Cond2 Prod1 N-Aryl Azaspirocycle (Target Molecule) Cond1->Prod1 Prod2 C-Alkylated Azaspirocycle (Target Molecule) Cond2->Prod2

Divergent cross-coupling pathways for 7-azaspiro[3.5]nonane intermediates.

Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation of 7-Azaspiro[3.5]nonane

This protocol is optimized for coupling the sterically demanding secondary amine of 7-azaspiro[3.5]nonane with electron-deficient or neutral aryl halides[2].

Causality & Reagent Selection:

  • Ligand Choice (RuPhos): The large bite angle and electron-rich nature of RuPhos facilitate the difficult oxidative addition of the aryl halide and accelerate reductive elimination, preventing the spirocycle from undergoing premature β -hydride elimination.

  • Base (NaOtBu): Provides the strong basicity required to deprotonate the coordinated amine. (Note: For base-sensitive functional groups like esters, substitute with Cs2​CO3​ and increase reaction time).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 7-azaspiro[3.5]nonane (1.2 equiv), Pd2​(dba)3​ (2 mol %), RuPhos (4 mol %), and NaOtBu (1.5 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat for 3 cycles). Oxygen is a potent poison for the Pd(0) active species.

  • Solvent Addition: Add anhydrous, degassed toluene (to reach 0.2 M relative to the aryl halide) via a gas-tight syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture at 85 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (3x reaction volume), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via automated flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The physical transition of the reaction mixture from a deep burgundy (the Pd2​(dba)3​ precatalyst) to a clear golden-yellow indicates successful formation of the active monomeric Pd-RuPhos complex. The absence of a deshalogenated aryl byproduct peak in the LC-MS trace confirms that oxidative addition and amine binding are successfully outcompeting protodehalogenation.

Protocol B: Deoxygenative C(sp3)–C(sp3) Metallaphotoredox Cross-Coupling

This protocol enables the direct coupling of unactivated aliphatic alcohols with bromo-functionalized azaspiro[3.5]nonane derivatives, bypassing the need for multi-step olefination-reduction sequences[3].

Causality & Reagent Selection:

  • Photocatalyst ( Ir(dF−CF3​−ppy)2​(dtbbpy)PF6​ ): Chosen for its highly oxidizing excited state, which is strictly necessary to activate the NHC-alcohol adduct into an alkyl radical.

  • Light Source (456 nm Blue LEDs): Provides the exact wavelength required to excite the Iridium photocatalyst without causing non-specific UV degradation of the spirocyclic core.

Step-by-Step Methodology:

  • Preparation: To a 2-dram borosilicate glass vial equipped with a stir bar, add the aliphatic alcohol (1.0 equiv), 2-bromo-7-Boc-7-azaspiro[3.5]nonane (1.5 equiv), NiCl2​⋅glyme (10 mol %), dtbbpy (10 mol %), the Ir-photocatalyst (1 mol %), and the NHC salt (1.2 equiv).

  • Inert Atmosphere: Transfer the vial to a nitrogen-filled glovebox. Add anhydrous DMF (0.1 M) and DBU (2.0 equiv) to the mixture.

  • Irradiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with 456 nm Blue LEDs.

  • Reaction: Irradiate with vigorous stirring at room temperature for 24 hours. Crucial: Fan cooling must be employed to maintain ambient temperature and prevent thermal degradation of the NHC.

  • Workup: Quench the reaction by exposing it to air. Dilute with deionized water and extract with diethyl ether (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , concentrate, and purify by flash chromatography.

Self-Validation Checkpoint: Proper irradiation is critical. The reaction must exhibit intense, sustained luminescence under 456 nm light. If the solution appears dark or cloudy, the photocatalyst has likely been quenched by residual oxygen, necessitating immediate re-degassing. Successful C–C coupling is confirmed by 1H NMR, specifically noting the disappearance of the carbinol protons (typically 3.5–4.0 ppm) associated with the starting alcohol.

References

1.[1] Title: Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL: [Link]

2.[2] Title: Source: Chemical Reviews (ACS Publications) URL: [Link]

3.[3] Title: Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Method

Functionalization of the nitrile group in spirocyclic medicinal chemistry scaffolds

Application Note: Divergent Functionalization of Nitrile-Bearing Spirocyclic Scaffolds in Medicinal Chemistry Strategic Context & Rationale The integration of spirocyclic scaffolds into small-molecule drug candidates has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Functionalization of Nitrile-Bearing Spirocyclic Scaffolds in Medicinal Chemistry

Strategic Context & Rationale

The integration of spirocyclic scaffolds into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. These architectures provide a high fraction of sp³-hybridized carbons (Fsp³), imparting enhanced three-dimensionality, improved aqueous solubility, and reduced off-target promiscuity compared to planar aromatic rings[1]. Within these rigid, 3D frameworks, the nitrile group (-C≡N) serves as an exceptionally versatile chemical handle. It can function directly as a mild electrophilic covalent warhead, or act as a pivotal precursor for divergent late-stage functionalization, enabling the rapid exploration of structure-activity relationships (SAR) during lead optimization[2].

Mechanistic Pathways & Causality

The unique electronic properties of the spirocyclic nitrile group allow it to undergo a variety of orthogonal transformations. Understanding the causality behind these reactions is critical for optimizing yields and avoiding unwanted side reactions, such as spiro-ring opening or epimerization.

  • 2.1 Direct Application as a Covalent Warhead: The nitrile carbon is mildly electrophilic. Unlike highly reactive aldehydes or acrylamides, nitriles form reversible covalent bonds with catalytic cysteine or serine residues in target proteins. This milder reactivity reduces the risk of idiosyncratic toxicity and off-target binding, making it an ideal warhead for targeted covalent inhibitors[2].

  • 2.2 Reduction to Primary Amines: Catalytic hydrogenation (e.g., H₂ with Raney Ni) or light-driven Birch-type reductions convert the nitrile into a primary amine[3]. This introduces a basic center capable of forming salt bridges with target proteins and significantly improves the solubility of the spirocycle.

  • 2.3 Hydrolysis to Carboxylic Acids: Conversion of the nitrile to a carboxylic acid via base- or acid-catalyzed hydrolysis provides a critical hydrogen-bond donor/acceptor. In sterically hindered spirocycles, hydrolysis can sometimes arrest at the primary amide stage or lead to intramolecular cyclization if neighboring reactive groups are present[4].

  • 2.4 Cycloaddition to Tetrazoles and Sultams: The nitrile acts as a diatomic C-N component in [3+2] cycloadditions. Reaction with azides yields tetrazoles—metabolically stable bioisosteres of carboxylic acids that often exhibit improved membrane permeability. Furthermore, nitriles can be utilized in the synthesis of spirocyclic sultams via intramolecular cyclization[5].

Pathway Visualization

G Core Spirocyclic Nitrile (High Fsp3 Core) Red Reduction (H2/Pd or Birch) Core->Red Hyd Hydrolysis (Acid/Base) Core->Hyd Cyc Cycloaddition (NaN3 / ZnBr2) Core->Cyc Warhead Target Protein (Covalent Binding) Core->Warhead Mild Electrophile Amine Primary Amine (Basic Handle) Red->Amine Acid Carboxylic Acid (H-Bonding) Hyd->Acid Tetrazole Tetrazole (Bioisostere) Cyc->Tetrazole

Figure 1: Divergent functionalization pathways of spirocyclic nitriles in drug discovery.

Quantitative Data: Physicochemical Impact of Functionalization

Transforming the nitrile group dramatically alters the physicochemical profile of the spirocyclic scaffold. The table below summarizes the expected shifts in key parameters based on empirical medicinal chemistry data.

Functional GroupTransformation MethodTypical Yield (%)Expected ΔLogPPrimary Biological Utility
Nitrile (-CN) None (Baseline)N/ABaseline (0.0)Covalent warhead; metabolic stability
Primary Amine Catalytic Hydrogenation75–90%-0.8 to -1.2Salt bridge formation; hERG liability tuning
Carboxylic Acid Base-Catalyzed Hydrolysis80–95%-0.5 to -1.0Ionic interactions; clearance modulation
Tetrazole Lewis Acid-Catalyzed [3+2]70–85%-0.2 to -0.6Carboxylate bioisostere; enhanced permeability

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity without requiring immediate NMR confirmation.

Protocol A: Tin-Free Synthesis of Spirocyclic Tetrazoles

Context: Traditional tetrazole syntheses utilize toxic trialkyltin azides. This protocol utilizes zinc bromide (ZnBr₂) as a Lewis acid, which is environmentally benign and amenable to plant-scale API production[6].

  • Step 1: Setup. In a round-bottom flask equipped with a reflux condenser, dissolve the spirocyclic nitrile (1.0 eq) in a 1:1 mixture of water and isopropanol (0.2 M).

  • Step 2: Reagent Addition. Add sodium azide (NaN₃, 3.0 eq) and zinc bromide (ZnBr₂, 1.0 eq).

    • Causality: ZnBr₂ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and significantly lowering the activation energy for the[3+2] cycloaddition.

  • Step 3: Reaction. Heat the mixture to 100 °C for 16–24 hours.

  • Step 4: Self-Validation (In-Process). Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with EtOAc/MeOH (9:1). Stain the plate with Bromocresol Green.

    • Validation: The tetrazole product is acidic (pKa ~4.5) and will immediately appear as a bright yellow spot against a blue background, whereas the neutral starting nitrile will not stain.

  • Step 5: Workup. Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the tetrazole), and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. LC-MS will confirm a mass shift of +43 Da (addition of HN₃).

Protocol B: Controlled Hydrolysis to Spirocyclic Carboxylic Acid

Context: Sterically hindered spirocyclic nitriles can be resistant to hydrolysis. Using strongly basic conditions with extended heating ensures complete conversion past the intermediate amide[4].

  • Step 1: Setup. Dissolve the spirocyclic nitrile (1.0 eq) in ethanol (0.5 M). Add an equal volume of 6M aqueous NaOH.

  • Step 2: Reaction. Heat the biphasic mixture to vigorous reflux (approx. 85 °C).

    • Causality: The hydroxide ion attacks the nitrile carbon to form an imidic acid intermediate, which tautomerizes to the primary amide. Continued heating in strong base drives the expulsion of ammonia gas to yield the stable carboxylate salt.

  • Step 3: Self-Validation (In-Process). Suspend a piece of damp red litmus paper at the top of the reflux condenser.

    • Validation: As the amide hydrolyzes to the acid, ammonia gas (NH₃) is released. The litmus paper will turn deep blue, providing real-time confirmation that the second, rate-limiting hydrolysis step is actively occurring.

  • Step 4: Workup. Once NH₃ evolution ceases (litmus paper remains red) and TLC indicates complete consumption of the intermediate amide, cool the mixture. Remove ethanol in vacuo. Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the spirocyclic carboxylic acid. Filter and dry.

References

  • Title : Introducing covalent warheads on spirocyclic sp2-sp3 fragments by innate C-H functionalization Source : CHIMIA (ResearchGate) URL :[Link]

  • Title : Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : A stereochemical journey around spirocyclic glutamic acid analogs Source : PubMed Central (NIH) URL :[Link]

  • Title : Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article) Source : ChemRxiv URL :[Link]

  • Title : Synthetic Routes to Approved Drugs Containing a Spirocycle Source : Preprints.org URL :[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scalable Batch Synthesis of Boc-Protected Azaspiro[4.5]nonanes

For Researchers, Scientists, and Drug Development Professionals Abstract Azaspirocycles are foundational scaffolds in modern medicinal chemistry, prized for the three-dimensional complexity and improved physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocycles are foundational scaffolds in modern medicinal chemistry, prized for the three-dimensional complexity and improved physicochemical properties they impart to drug candidates.[1][2] Specifically, the azaspiro[4.5]nonane core offers a rigid framework that can precisely orient substituents, making it a highly attractive motif for targeted therapies.[2] Protecting this core with a tert-butyloxycarbonyl (Boc) group is a critical step in many synthetic routes, as the Boc group is robust under various conditions yet can be readily removed under mild acidic protocols.[3][4] This document provides a comprehensive guide to a robust, two-step process for the gram-scale synthesis of Boc-protected azaspiro[4.5]nonanes, beginning with a commercially available ketone. We will delve into the practical execution of a batch-mode reductive amination followed by N-Boc protection, with a strong emphasis on the causal factors influencing reaction outcomes, process safety, and considerations for scaling beyond the laboratory bench.

I. Strategic Overview: The Two-Step Annulative Approach

The synthesis of the target compound, tert-butyl azaspiro[4.5]decane-8-carboxylate , is achieved through a reliable and scalable two-step sequence. This strategy is selected for its operational simplicity, use of readily available starting materials, and amenability to large-scale production with predictable outcomes.[5]

  • Step 1: Reductive Amination. The core heterocyclic ring is constructed by reacting a cyclic ketone (spiro[4.5]decan-8-one) with an ammonia source, followed by in-situ reduction of the intermediate imine. This method is highly modular and a cornerstone of amine synthesis.[6]

  • Step 2: N-Boc Protection. The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final, stable intermediate, ready for further synthetic diversification.[7]

The overall workflow is depicted below.

G cluster_0 Overall Synthesis Workflow Start Spiro[4.5]decan-8-one Step1 Reductive Amination Start->Step1 NH₄OAc, NaBH(OAc)₃ DCE, RT Intermediate Azaspiro[4.5]decane Step1->Intermediate Step2 N-Boc Protection Intermediate->Step2 Boc₂O, Base DCM, RT Product Boc-Azaspiro[4.5]decane Step2->Product

Caption: High-level workflow for the two-step synthesis.

II. Part 1: Synthesis of the Azaspiro[4.5]decane Core

A. Principle and Rationale

Reductive amination is a powerful transformation that forms a C-N bond by converting a carbonyl group into an amine. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride source.

Choice of Reducing Agent: While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this step. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is milder, tolerant of slightly acidic conditions needed for imine formation, and selectively reduces the imine in the presence of the starting ketone, minimizing side reactions like the formation of alcohol byproducts.[8] For industrial-scale synthesis, catalytic hydrogenation is often preferred to avoid stoichiometric metal waste and for its superior atom economy and safety profile.[9] However, NaBH(OAc)₃ remains an excellent and convenient choice for laboratory and kilo-scale batches.

B. Detailed Protocol: Batch Synthesis of Azaspiro[4.5]decane

This protocol details the synthesis on a 50-gram scale.

Materials & Equipment:

  • Reactor: 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Reagents:

    • Spiro[4.5]decan-8-one (50.0 g, 0.328 mol)

    • Ammonium acetate (NH₄OAc) (76.0 g, 0.985 mol, 3.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (104.5 g, 0.493 mol, 1.5 eq)

    • 1,2-Dichloroethane (DCE) (1 L)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 2 M aqueous sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add spiro[4.5]decan-8-one (50.0 g), ammonium acetate (76.0 g), and 1,2-dichloroethane (1 L).

  • Stirring: Begin vigorous mechanical stirring to form a suspension.

  • Controlled Addition: Cool the mixture to 15-20°C using a water bath. Slowly add sodium triacetoxyborohydride in portions over 60-90 minutes.

    • Causality: Portion-wise addition is crucial to control the reaction exotherm and prevent a rapid, unsafe temperature increase.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Once complete, carefully and slowly quench the reaction by adding 500 mL of saturated NaHCO₃ solution.

    • Causality: The basic quench neutralizes the acetic acid byproduct from the reducing agent and any remaining unreacted reagent. Vigorous gas evolution (CO₂) will occur.

  • Basification & Extraction: Adjust the pH of the aqueous layer to >12 with 2 M NaOH. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azaspiro[4.5]decane as an oil. The product is often used directly in the next step without further purification.

C. Typical Reaction Parameters
ParameterValueRationale
Scale 50 gRepresentative laboratory scale-up batch.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, effective for this transformation.
Amine Source NH₄OAc (3.0 eq)Provides both ammonia and the necessary mild acid catalyst.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and selective, minimizing side-product formation.[8]
Temperature 15°C to Room Temp.Initial cooling controls exotherm, then ambient temperature drives the reaction.
Reaction Time 16-24 hoursTypical duration to ensure complete conversion.
Typical Yield 85-95% (crude)High conversion is typical for this reaction.

III. Part 2: N-Boc Protection of the Azaspirocycle

A. Principle and Rationale

The Boc group is installed by reacting the nucleophilic secondary amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base.

Choice of Conditions: A biphasic system using an organic solvent like dichloromethane (DCM) and an aqueous solution of a base like sodium hydroxide (NaOH) is highly effective for scale-up. This approach simplifies the work-up, as the base and byproducts are easily removed by phase separation.[3] Triethylamine in a single organic solvent is also common but requires a more involved work-up to remove the resulting triethylammonium salts.[10]

B. Detailed Protocol: Batch Synthesis of tert-butyl azaspiro[4.5]decane-8-carboxylate

This protocol assumes a starting input of ~0.31 mol of crude amine from the previous step.

Materials & Equipment:

  • Reactor: 2 L reactor or flask with mechanical stirring.

  • Reagents:

    • Crude Azaspiro[4.5]decane (~47.5 g, ~0.31 mol)

    • Di-tert-butyl dicarbonate (Boc₂O) (74.5 g, 0.341 mol, 1.1 eq)

    • Dichloromethane (DCM) (500 mL)

    • 2 M Sodium Hydroxide (NaOH) (310 mL, 0.62 mol, 2.0 eq)

    • Deionized Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Heptane (for crystallization)

Procedure:

  • Dissolution: Dissolve the crude azaspiro[4.5]decane in DCM (500 mL) in the reactor.

  • Base Addition: Add the 2 M NaOH solution (310 mL) and begin vigorous stirring to ensure good mixing between the two phases.

  • Boc₂O Addition: Add the Boc₂O (74.5 g) to the stirring mixture. A slight exotherm may be observed.

    • Causality: A slight excess of Boc₂O (1.1 eq) ensures the reaction goes to completion. The base deprotonates the amine, increasing its nucleophilicity to attack the Boc anhydride.[4]

  • Reaction: Stir the reaction vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the free amine is consumed.

  • Phase Separation: Stop stirring and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or waxy solid.

  • Purification (Crystallization): Dissolve the crude oil in a minimum amount of warm heptane. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[11]

  • Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold heptane, and dry under vacuum.

D. Typical Reaction Parameters
ParameterValueRationale
Scale ~47.5 gBased on output from the previous step.
Solvent System DCM / Water (biphasic)Simplifies work-up and purification on a larger scale.[3]
Reagent Boc₂O (1.1 eq)Slight excess drives the reaction to completion.
Base NaOH (2.0 eq)Inexpensive, strong base that remains in the aqueous phase.
Temperature Room TemperatureReaction is typically fast and does not require heating.
Reaction Time 4-6 hoursSufficient for complete conversion.
Typical Yield 90-98% (isolated)This protection reaction is generally very high-yielding.

IV. Scale-Up & Process Safety Imperatives

Transitioning from lab-scale to pilot or manufacturing scale introduces challenges that must be proactively managed.[12]

G cluster_0 Key Process Control Parameters for Scale-Up Thermal Thermal Management Addition Reagent Addition Rate Thermal->Addition controls exotherm Mixing Mixing Efficiency Thermal->Mixing ensures heat dissipation Safety EHS Assessment Addition->Safety prevents runaway Purification Purification Method Purification->Safety minimizes solvent exposure

Caption: Logical relationships in process control for scale-up.

  • Thermal Management: Both reductive amination and Boc protection can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, controlled, slow addition of reagents and the use of jacketed reactors with active cooling are essential to prevent dangerous temperature spikes and potential thermal runaway.[13]

  • Reagent & Solvent Selection:

    • Atom Economy: For reductive amination at an industrial scale, transitioning from NaBH(OAc)₃ to catalytic hydrogenation (e.g., H₂, Pd/C) is highly desirable. This eliminates large volumes of boron waste, significantly improving the process mass intensity (PMI) and environmental footprint.[9]

    • Solvents: While effective, chlorinated solvents like DCE and DCM are coming under increasing environmental and safety scrutiny. A key part of process development is to explore greener solvent alternatives (e.g., 2-MeTHF, CPME) where possible.

  • Work-up and Purification:

    • Phase Splits: Large-scale liquid-liquid extractions can be slow and lead to the formation of problematic emulsions. Careful selection of solvents and pH can mitigate this.

    • Crystallization: Unlike lab-scale chromatography, crystallization is the preferred method for purification at scale. It is more economical, scalable, and can deliver a product of very high purity. Developing a robust crystallization protocol, including solvent screening and seeding strategies, is a critical development step.[11]

  • Safety (EHS):

    • Reagent Hazards: All reagents must be handled with appropriate engineering controls (e.g., closed systems, fume hoods) and personal protective equipment (PPE). Heterocyclic amines as a class can have toxicological properties that need to be assessed.[14][15]

    • Process Hazards: A thorough risk assessment should be conducted before any scale-up operation.[16] This includes evaluating potential exotherms, gas evolution, and the flammability of solvents.

V. Conclusion

The synthetic route detailed herein provides a reliable and scalable pathway to Boc-protected azaspiro[4.5]nonanes, crucial intermediates for drug discovery. By understanding the rationale behind the chosen reagents and conditions, and by carefully considering the challenges of thermal management, reagent selection, and purification, researchers can confidently and safely scale these processes from the bench to the pilot plant. This foundational understanding enables the consistent production of high-quality material required to advance novel therapeutic candidates.

References

  • Benchchem. (n.d.). Synthesis of 7-azaspiro[3.5]nonane. Technical Support Center.
  • Stepan, A. F., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Retrieved from [Link]

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Azaspirocycles.
  • Sci-Hub. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.
  • Synple Chem. (n.d.). Application Note – N-Boc protection.
  • Chahdoura, F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Large‐Scale Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Nadin, B., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • Yan, T., et al. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Retrieved from [Link]

  • Pesquet, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Retrieved from [Link]

  • Felton, J. S., et al. (1997). Health risks of heterocyclic amines. Mutation Research. Retrieved from [Link]

  • Nadin, B., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Longdom Publishing. (2022). The Formation of Heterocyclic Aromatic Amines. Journal of Food, Nutrition and Dietetics. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. The unique three-dimensional structure of 2-azaspiro[3.5]nonanes makes them attractive scaffolds in modern drug discovery, often serving as bioisosteric replacements for piperidine rings.[1][2] However, their synthesis can present unique challenges.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common hurdles and optimize your reaction yields.

Overview of the Synthetic Strategy

A robust and common synthetic approach to Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate involves a two-stage process. First, the synthesis of a key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . Second, the conversion of the ketone functionality into the target cyano group. This guide is structured to address potential issues in both stages of this synthesis.

Synthetic_Workflow Start Commercially Available Starting Materials Ketone tert-butyl 7-oxo-2-azaspiro[3.5] nonane-2-carboxylate Start->Ketone Cyclization Reaction Cyano tert-butyl 7-cyano-2-azaspiro[3.5] nonane-2-carboxylate Ketone->Cyano Ketone-to-Nitrile Conversion

Caption: High-level workflow for the synthesis.

Part 1: Troubleshooting the Synthesis of the Ketone Intermediate

The formation of the spirocyclic ketone is the cornerstone of this synthesis. Low yields at this stage are often traced back to issues with the cyclization reaction or subsequent purification.

Question 1: My cyclization reaction to form tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is resulting in a low yield and a complex mixture of products. What is going wrong?

This is a common issue in the formation of cyclic systems. The primary challenge is to favor the desired intramolecular reaction over competing intermolecular side reactions, such as polymerization.

Possible Causes & Solutions:

  • Concentration Effects: At high concentrations, the probability of two different molecules reacting with each other increases, leading to oligomers or polymers.

    • Solution: Employ high-dilution conditions. This is achieved by adding the substrate slowly over a long period to a large volume of solvent, keeping the instantaneous concentration of the reactant very low. This statistically favors the intramolecular cyclization.

  • Incorrect Base or Reaction Conditions: The choice of base and temperature is critical for a successful cyclization.

    • Solution: The optimal base depends on the specific nature of the cyclization (e.g., Dieckmann, Thorpe-Ziegler). For reactions involving deprotonation of a carbon acid, non-nucleophilic, strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are often required. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as these bases are sensitive to moisture and oxygen.

  • Substrate Purity: Impurities in your starting material can interfere with the reaction.

    • Solution: Ensure your starting materials are pure before attempting the cyclization. Recrystallize or chromatograph the precursor if necessary.

Question 2: I am struggling to purify the ketone intermediate. What are the recommended methods?

Purification of spirocyclic ketones can be challenging due to their unique physical properties.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. Be mindful that the Boc protecting group can be labile under strongly acidic conditions.[2] A wash with a saturated solution of ammonium chloride or sodium bicarbonate is generally safe.

  • Column Chromatography: This is the most effective method for purifying the ketone.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The ketone is moderately polar and should elute at a concentration of approximately 15-30% EtOAc.
Detection TLC with a suitable stainUse TLC to monitor the fractionation. The product can be visualized with a potassium permanganate (KMnO₄) stain, as it will react with the ketone.
Part 2: Troubleshooting the Ketone-to-Nitrile Conversion

The conversion of a ketone to a nitrile is a non-trivial transformation with several potential pitfalls. The most common method involves the formation of a tosylhydrazone intermediate, followed by displacement with a cyanide source.

Question 3: My attempt to convert the 7-oxo intermediate to the 7-cyano product via a tosylhydrazone has a very low yield. Where should I troubleshoot?

This two-step process has multiple points of failure. It is crucial to address each step systematically.

Troubleshooting_Cyanation cluster_tosyl Tosylhydrazone Formation Issues cluster_cyan Cyanide Displacement Issues Start Low Yield in Ketone-to-Nitrile Conversion CheckTosyl Is Tosylhydrazone Formation Complete? Start->CheckTosyl CheckCyan Is Cyanide Displacement Inefficient? CheckTosyl->CheckCyan Yes Tosyl1 Optimize Reaction Time/Temp CheckTosyl->Tosyl1 No Cyan1 Increase Temperature (e.g., 60-100 °C in DMF) CheckCyan->Cyan1 Yes Tosyl2 Check Reagent Stoichiometry (Tosylhydrazide, Acid Catalyst) Tosyl1->Tosyl2 Tosyl3 Ensure Anhydrous Conditions Tosyl2->Tosyl3 Cyan2 Use a Phase-Transfer Catalyst Cyan1->Cyan2 Cyan3 Verify Cyanide Source Quality (NaCN, KCN) Cyan2->Cyan3 Cyan4 Check for Alkene Byproduct (See Q4) Cyan3->Cyan4

Caption: Decision workflow for troubleshooting the cyanation reaction.

Step-by-Step Troubleshooting:

  • Tosylhydrazone Formation:

    • Protocol: The ketone is typically reacted with one equivalent of p-toluenesulfonhydrazide in a solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., HCl, acetic acid).

    • Troubleshooting:

      • Incomplete Reaction: Monitor the reaction by TLC until the ketone spot has completely disappeared. The tosylhydrazone is significantly more polar. Gentle heating may be required.

      • Purity: Ensure the tosylhydrazone is isolated and purified (often by filtration and washing, as it's typically a solid) before proceeding to the next step. Residual acid can interfere with the cyanation step.

  • Cyanide Displacement:

    • Protocol: The dried tosylhydrazone is dissolved in a polar aprotic solvent like DMF or DMSO, and treated with a cyanide salt (e.g., NaCN, KCN). The reaction often requires heating.

    • Troubleshooting:

      • Solvent Choice: The solvent must be able to dissolve both the substrate and the cyanide salt. DMF is a common and effective choice. Ensure the solvent is anhydrous.

      • Temperature: This displacement often requires elevated temperatures (e.g., 80-120 °C). If the yield is low at a lower temperature, carefully increase the heat while monitoring for decomposition.

      • Cyanide Source: Use finely powdered, dry sodium or potassium cyanide to maximize its reactivity. Be aware that cyanide salts are highly toxic and all manipulations must be performed in a certified chemical fume hood with appropriate safety protocols.

Question 4: I am observing a significant amount of an alkene byproduct instead of the desired nitrile. Why is this happening?

This is a classic case of a competing elimination reaction. The intermediate formed from the tosylhydrazone can undergo either substitution (Sₙ2-like) to give the nitrile or elimination (E2-like, related to the Shapiro reaction) to give an alkene.

Competing_Pathways Ketone Ketone Intermediate Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TsNHNH₂ Product Desired Nitrile (Substitution Product) Tosylhydrazone->Product + CN⁻ (Substitution) Byproduct Alkene Byproduct (Elimination Product) Tosylhydrazone->Byproduct Base or Heat (Elimination)

Caption: Competing substitution and elimination pathways.

How to Favor Substitution over Elimination:

  • Avoid Strong Bases: The cyanide anion (CN⁻) is a good nucleophile but also moderately basic. If other, stronger bases are present (e.g., residual base from a previous step), they will promote elimination. Ensure your tosylhydrazone intermediate is fully neutralized and purified.

  • Control Temperature: While heat is often required for the substitution, excessive temperatures can favor elimination. Find the lowest effective temperature for the reaction.

  • Use a Milder Cyanating Agent: In some cases, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can favor the formation of a cyanohydrin, which can then be deoxygenated in a separate step, avoiding the elimination pathway altogether.

Part 3: General FAQs & Best Practices

Question 5: How should I safely handle and quench reactions involving cyanide salts?

Cyanide is acutely toxic. Always handle solid cyanide salts and reaction mixtures in a chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Quenching Protocol: Never quench a cyanide reaction with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. A standard and safe quenching procedure involves the slow addition of an alkaline solution of bleach (sodium hypochlorite) or hydrogen peroxide. This oxidizes the excess cyanide to the much less toxic cyanate ion (OCN⁻).

Question 6: What are the best practices for maintaining the integrity of the Boc-protecting group?

The tert-butoxycarbonyl (Boc) group is stable to most basic and nucleophilic conditions but is readily cleaved by strong acids.

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA) during workup or purification.

  • Monitor pH: When performing an aqueous workup, ensure the pH of the aqueous layer does not drop below ~4.

  • Chromatography: Silica gel is slightly acidic, but generally safe for Boc-protected amines over the course of a column. If you observe degradation, you can pre-treat the silica by washing it with a dilute solution of triethylamine in your mobile phase.

Experimental Protocol: Two-Step Synthesis from Ketone Intermediate

This protocol is a representative example. Researchers should optimize conditions based on their specific setup and scale.

Step A: Formation of tert-butyl 7-(tosylhydrazono)-2-azaspiro[3.5]nonane-2-carboxylate

  • To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in absolute ethanol (0.2 M), add p-toluenesulfonhydrazide (1.1 eq).

  • Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Stir the mixture at room temperature or heat to 50 °C, monitoring by TLC until all the starting ketone is consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under high vacuum. The product is typically a white or off-white solid and is often used without further purification.

Step B: Conversion to tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

  • SAFETY FIRST: Perform this entire procedure in a certified chemical fume hood.

  • To a flask charged with the tosylhydrazone intermediate (1.0 eq), add anhydrous N,N-dimethylformamide (DMF, 0.3 M).

  • Add finely powdered sodium cyanide (NaCN, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction to room temperature and pour it into a beaker of ice water, which will precipitate the crude product.

  • Filter the crude product or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.

References
  • Appretech Scientific Limited. tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Organic Letters. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Sources

Optimization

Troubleshooting incomplete Boc deprotection in sterically hindered azaspiro[3.5]nonane compounds

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in late-stage functionalization. One of the most notorious challenges is the deprotection of sterically encumbered amines.

Azaspiro[3.5]nonane derivatives (such as 2-oxa-7-azaspiro[3.5]nonane) are highly valuable building blocks in modern medicinal chemistry due to their unique 3D conformation. However, the spirocyclic core creates a dense steric shield around the nitrogen atom. When protected with a bulky tert-butoxycarbonyl (Boc) group, this steric clash severely impedes the approach of standard acidic reagents, resulting in sluggish kinetics, incomplete cleavage, and complex purification profiles[1].

This technical guide provides field-proven, self-validating protocols to overcome the thermodynamic and kinetic barriers associated with hindered spirocyclic amines.

Mechanistic Insight: Why Do Azaspiro[3.5]nonanes Resist Boc Deprotection?

Standard Boc deprotection is an acid-catalyzed kinetic process requiring the protonation of the carbamate oxygen, followed by the unimolecular fragmentation of a tert-butyl cation[2]. In azaspiro[3.5]nonanes, deprotection frequently fails due to two primary factors:

  • Restricted Protonation: Bulky acids like trifluoroacetic acid (TFA) face significant steric repulsion when approaching the carbamate[1]. The spiro center restricts the conformational flexibility of the amine, while the tert-butyl group creates a hydrophobic umbrella.

  • Transition State Penalty: The fragmentation step requires a specific orbital alignment that is energetically penalized by the rigid spirocyclic cage.

To bypass these issues, we must either use smaller, highly concentrated Brønsted acids[1], strong Lewis acids that alter the activation pathway, or specialized fluorinated solvents that drastically lower the transition state energy for carbocation formation[3].

Troubleshooting Workflow

BocDeprotection Start Incomplete Boc Deprotection in Azaspiro[3.5]nonane Assess Assess Substrate Sensitivity: Are acid-labile groups present? Start->Assess PathA Yes (Acid Sensitive) Use Lewis Acid or HFIP Assess->PathA Yes PathB No (Stable) Use Strong Brønsted Acid Assess->PathB No TMSOTf TMSOTf / 2,6-Lutidine in DCM (0°C to RT) PathA->TMSOTf HFIP Microwave in HFIP (150°C, Neutral) PathA->HFIP HCl 4M HCl in 1,4-Dioxane (High Concentration) PathB->HCl Check LC-MS / TLC Monitoring Is starting material consumed? TMSOTf->Check HFIP->Check HCl->Check Success Complete Cleavage Proceed to Workup Check->Success Yes Fail Still Incomplete? Switch to Thermolytic HFIP Check->Fail No Fail->HFIP

Decision matrix for troubleshooting Boc deprotection in hindered spirocyclic amines.

Quantitative Comparison of Deprotection Strategies

StrategyReagents & ConditionsReaction TimeTypical YieldMechanistic Advantage & Limitations
Strong Brønsted Acid 4M HCl in 1,4-Dioxane (RT)1–4 hours>90%Pro: HCl is smaller than TFA; high concentration drives protonation[1].Con: Cleaves other acid-labile groups.
Hard Lewis Acid TMSOTf, 2,6-Lutidine, DCM (0°C to RT)1–2 hours>85%Pro: Bypasses steric bulk via direct silylation of oxygen.Con: Reagents are highly moisture-sensitive and corrosive.
Thermolytic / Fluorinated HFIP, Microwave (150°C)0.5–2 hours85–98%Pro: Neutral conditions; HFIP stabilizes the transition state[3].Con: Requires specialized microwave reactor equipment.
Mild Electrophilic Oxalyl Chloride in MeOH (RT)1–4 hoursUp to 90%Pro: Very mild, room temperature execution[4].Con: Generates gas; requires careful basic quenching.

Step-by-Step Experimental Protocols

Protocol 1: High-Molarity Brønsted Acid Cleavage (4M HCl in Dioxane)

Causality: HCl is a smaller diatomic molecule compared to the bulky TFA, allowing it to penetrate the steric shield of the azaspiro[3.5]nonane core more effectively. The high concentration (4M) provides a massive thermodynamic driving force to push the protonation equilibrium forward[1].

  • Dissolve the N-Boc protected azaspiro[3.5]nonane (1.0 eq) in a minimal amount of a co-solvent (like methanol or DCM) if it is not readily soluble in dioxane[1].

  • Cool the solution to 0°C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (typically 5–10 equivalents of HCl)[1].

  • Remove the ice bath and stir the reaction at room temperature. For hindered amines, this reaction is often faster than TFA and may reach completion within 1–4 hours[1].

  • Self-Validation Step: Monitor by LC-MS. Ensure the mass corresponding to the starting material is completely consumed before proceeding[2].

  • Upon completion, remove the solvent under reduced pressure. The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and collected by filtration[1].

Protocol 2: Hard Lewis Acid Activation (TMSOTf / 2,6-Lutidine)

Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a hard Lewis acid. Instead of relying on protonation, TMSOTf silylates the carbamate carbonyl oxygen. This highly electrophilic activation facilitates the expulsion of the tert-butyl cation even in sterically congested environments. 2,6-lutidine is used as a non-nucleophilic base to buffer the system and prevent unwanted side reactions[5].

  • Flame-dry a reaction flask and purge with inert gas (N2 or Argon).

  • Dissolve the hindered N-Boc amine (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Add 2,6-lutidine (1.5 eq) and cool the mixture to 0°C using an ice bath[5].

  • Dropwise, add TMSOTf (1.5 eq). Caution: TMSOTf is extremely corrosive and moisture-sensitive; perform in a fume hood.

  • Maintain the temperature at 0°C for 30 minutes, then allow warming to room temperature. Stir for 1–2 hours.

  • Self-Validation Step: Quench the reaction by adding saturated aqueous NaHCO3 until bubbling ceases. Extract the free amine with DCM, dry over Na2SO4, and concentrate.

Protocol 3: Thermolytic Cleavage in Fluorinated Solvent (HFIP)

Causality: Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bonding, yet non-nucleophilic solvent. It drastically stabilizes the transition state of the tert-butyl cation formation. Under microwave irradiation, the thermal energy overcomes the kinetic barrier of the sterically hindered spiro-center without requiring any strong acid[3].

  • In a microwave-safe vial, dissolve the N-Boc azaspiro[3.5]nonane (1.0 eq) in neat HFIP to achieve a 0.1 M concentration[3].

  • Seal the vial and subject it to microwave irradiation at 150°C for 30 to 60 minutes[3].

  • Monitor the reaction via LC-MS. If incomplete, subject to an additional 30 minutes of irradiation.

  • Self-Validation Step: Because the reaction conditions are neutral and require no additional reagents, the pure product is recovered by simple solvent evaporation under reduced pressure without any aqueous workup[3].

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side products with +56 Da mass additions. What is happening? A1: This is a classic side reaction where the highly reactive tert-butyl cation (t-Bu+) generated during cleavage alkylates nucleophilic sites on your molecule (such as aromatic rings or heteroatoms)[2]. To prevent this, add a carbocation scavenger such as triisopropylsilane (TIS) or triethylsilane (5-10% v/v) to your acidic cleavage cocktail[1][2].

Q2: Why did 50% TFA in DCM fail, but 4M HCl in dioxane succeeded? A2: Deprotection is a kinetic process[2]. The trifluoroacetate anion and the TFA molecule itself are relatively bulky. In the tight steric pocket of an azaspiro[3.5]nonane, TFA cannot easily adopt the necessary transition state geometry. HCl is much smaller, and the 4M concentration provides a massive thermodynamic driving force to push the reaction to completion[1].

Q3: My azaspiro[3.5]nonane contains an acid-sensitive ester. How can I remove the Boc group without hydrolyzing the ester? A3: Avoid aqueous acids and strong Brønsted acids. The TMSOTf/2,6-lutidine protocol is highly recommended here, as it selectively targets the Boc group while preserving many esters and other acid-labile functional groups[5]. Alternatively, the HFIP microwave method operates under completely neutral conditions, making it an excellent orthogonal deprotection strategy[3].

References

  • [1] Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem. 1

  • [3] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis (Synthetic Communications). 3

  • [2] Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem. 2

  • [4] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate.4

  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

  • [5] CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method. Google Patents. 5

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (Che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (Chemical Formula: C14​H22​N2​O2​ , MW: 250.34 g/mol ).

Because this molecule features a spirocyclic core, an acid-sensitive N-Boc protecting group, and lacks a conjugated π -system, standard purification templates often fail. This guide synthesizes field-proven methodologies, root-cause troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Core Challenges & Molecular Causality

To optimize purification, we must first understand how the molecule's physicochemical properties dictate its behavior on a stationary phase:

  • Chromophore Absence: The molecule contains only a nitrile and a carbamate group. It lacks the extended π -conjugation required for strong UV absorbance, rendering standard 254 nm UV detection practically blind[1].

  • Spirocyclic Symmetry: The 2-azaspiro[3.5]nonane core is substituted at the 2-position (nitrogen) and the 7-position (cyano group). Because the 4-membered and 6-membered rings are orthogonal, and the substitution lies on the axis of symmetry, this molecule is achiral and possesses no cis/trans diastereomers .

  • Boc-Protecting Group Dynamics: The N-Boc group introduces two critical variables:

    • Acid Lability: Prolonged exposure to concentrated acids during fraction evaporation will cause deprotection.

    • Restricted Rotation: The partial double-bond character of the carbamate C-N bond creates rotamers that can resolve as split peaks at room temperature.

Part 2: Troubleshooting Guides & FAQs

Q1: I am not detecting my product using standard UV at 254 nm. How should I track the purification?

A1: Because the molecule lacks a chromophore, UV detection at 254 nm will fail to produce a reliable signal[1]. You must shift to Universal Detectors such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). If you are restricted to UV, monitor at the low-UV range (205–210 nm). However, be aware that mobile phase solvents (like Ethyl Acetate or high concentrations of Formic Acid) will cause severe baseline drift at these wavelengths. Mass-directed purification is the gold standard for this scaffold[2].

Q2: My MS-directed fraction collector is missing the target peak. I set the trigger to the exact mass [M+H]+ (m/z 251.2). What went wrong?

A2: Boc-protected amines are notorious for in-source fragmentation during Electrospray Ionization (ESI). While the parent [M+H]+ (m/z 251.2) may be present, the thermal energy in the MS source often cleaves the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). Furthermore, sodium adducts are highly common for carbamates. Solution: Program your fraction collection logic to trigger on an "OR" condition for multiple expected ions (e.g., m/z 251.2, 273.2, and 151.2) to ensure the fraction collector triggers even if fragmentation occurs[3].

Q3: I am seeing two closely eluting peaks, but my starting material was pure. Are these diastereomers?

A3: No. Due to the molecular symmetry of the 2,7-substituted spiro[3.5]nonane system, no diastereomers exist. The dual peaks are a chromatographic artifact caused by N-Boc rotamers. The molecule exists in two distinct conformations that resolve on the column at room temperature. Solution: Increase the column compartment temperature to 45–50 °C. This accelerates the thermodynamic interconversion rate, coalescing the rotamers into a single, sharp peak.

G Issue Peak Splitting/Broadening Observed in LC Check Is it stereoisomerism or an artifact? Issue->Check Symmetry Molecule is symmetrical (No diastereomers) Check->Symmetry Structural Analysis Cause Cause: N-Boc Rotamer Interconversion Symmetry->Cause Elimination Solution Increase Column Temp to 45-50°C Cause->Solution Thermodynamic Fix

Caption: Troubleshooting logic for peak splitting caused by N-Boc rotamers.

Q4: Following purification and solvent evaporation, my product shows partial deprotection. How do I prevent this?

A4: If you used 0.1% Trifluoroacetic Acid (TFA) in your preparative LC mobile phase, concentrating the fractions under vacuum increases the localized acid concentration, which cleaves the Boc group. Solution: Switch to 0.1% Formic Acid (FA), which is weaker and more volatile. Alternatively, use a volatile basic modifier like 0.1% Ammonium Hydroxide ( NH4​OH ). Always lyophilize or evaporate at low temperatures (<30 °C).

Part 3: Quantitative Data & Parameters

Table 1: MS Trigger Ions for Fraction Collection (ESI+)

Species m/z Value Relative Abundance Notes

| [M+H]+ | 251.2 | Moderate | Parent ion. | | [M+Na]+ | 273.2 | High | Primary adduct for carbamates. | | [M+H−C4​H8​]+ | 195.2 | Low-Moderate | Loss of tert-butyl group (-56 Da). | | [M+H−Boc]+ | 151.2 | High | Complete loss of Boc group (-100 Da). |

Table 2: Mobile Phase Selection Matrix | Chromatography Type | Phase A | Phase B | Modifier Rationale | | :--- | :--- | :--- | :--- | | Reverse Phase (MS) | H2​O | Acetonitrile | 0.1% Formic Acid (Prevents Boc cleavage during dry-down). | | Reverse Phase (UV) | H2​O | Acetonitrile | No modifier (Allows clean baseline at 210 nm). | | Normal Phase (ELSD) | Heptane | Ethyl Acetate | No modifier required; cyano group provides sufficient retention. |

Part 4: Validated Experimental Protocols

Protocol A: Mass-Directed Preparative RP-HPLC

This protocol utilizes a self-validating pre-run to ensure accurate fraction triggering[2].

  • System Preparation: Equip the preparative LC with a C18 column (e.g., 19 x 150 mm, 5 µm). Set the column oven to 45 °C to coalesce N-Boc rotamers.

  • Self-Validation (Direct Infusion): Before injecting the crude mixture, perform a direct infusion of a pure standard (or crude aliquot) into the MS source at your planned flow rate and capillary voltage. Record the dominant ions (typically 251.2, 273.2, and 151.2).

  • Logic Programming: Program the fraction collector software to trigger on an OR logic gate for the specific m/z values identified in Step 2.

  • Mobile Phase Setup: Use Phase A: H2​O

    • 0.1% Formic Acid, and Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient Execution: Run a focused gradient (e.g., 20% to 60% B over 15 minutes) based on analytical scouting runs.

  • Recovery: Immediately freeze the collected fractions and lyophilize. Do not use a rotary evaporator with a high-temperature water bath, as residual Formic Acid can still cause minor Boc deprotection under heat.

G Start Crude Sample Injection Column RP-HPLC Column (e.g., C18, 45°C) Start->Column Split Active Flow Splitter Column->Split UV UV Detector (210 nm) [Weak Signal] Split->UV 99% Flow MS Mass Spectrometer [m/z 251, 273, 151] Split->MS 1% Flow Logic Fraction Logic (OR Trigger) UV->Logic UV Signal MS->Logic Target m/z Collect Target Fraction Collected Logic->Collect Match Waste Waste Logic->Waste No Match

Caption: Workflow for MS-directed purification of non-chromophoric spirocycles.

Protocol B: Normal-Phase Flash Chromatography with ELSD

For bulk purification (>1 gram) where MS-prep is not feasible.

  • Self-Validation (TLC Staining): Because the molecule is UV-inactive, spot the crude mixture on a silica TLC plate. Develop in 30% EtOAc/Heptane. Stain the plate using Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) and heat vigorously until the spot appears. Calculate the Rf​ value (target Rf​ ~ 0.3).

  • Column Equilibration: Equilibrate a silica flash column with 100% Heptane.

  • ELSD Configuration: Set the ELSD drift tube temperature to 40 °C and the nebulizer gas (Nitrogen) pressure to manufacturer specifications. Ensure the split flow to the ELSD is optimized so as not to waste excessive product.

  • Elution: Run a step-gradient or shallow linear gradient from 0% to 40% Ethyl Acetate in Heptane.

  • Fraction Collection: Trigger collection based on the ELSD signal threshold.

  • Verification: Confirm the purity of the pooled fractions by MS or NMR before concentrating.

References

  • Waters Corporation. "Optimized Chromatography for Mass-Directed Purification of Peptides." Waters Application Notes,[Link]

  • Waters Corporation. "Peptide Isolation – Considerations for Mass-Directed Purification." Waters Application Notes,[Link]

  • Waters Corporation. "The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids." Waters Application Notes,[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review,[Link]

Sources

Optimization

Technical Support Center: Overcoming Boc-Protected Spirocycle Solubility in In Vitro Assays

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where promising synthetic intermediates or prodrugs crash out of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where promising synthetic intermediates or prodrugs crash out of aqueous assay buffers.

Spirocycles are highly valued in modern drug discovery for their distinct 3D conformations, which often improve target specificity and overall physicochemical properties compared to flat aromatic rings [1]. However, when these spirocyclic amines are protected with a tert-butyloxycarbonyl (Boc) group during synthesis or tested as prodrugs, their aqueous solubility plummets. The Boc group masks a critical hydrogen-bond donor (the amine) and introduces a bulky, highly lipophilic moiety [4]. When transitioning from organic stocks (like DMSO) to aqueous in vitro assay media, these compounds rapidly precipitate, leading to false negatives, erratic dose-response curves, and assay interference.

This guide provides field-proven, self-validating protocols and troubleshooting steps to keep your Boc-protected spirocycles in solution without compromising cellular or biochemical assay integrity.

Diagnostic Workflow: Resolving Assay Precipitation

Before altering your compound or assay buffer, you must diagnose how and why the compound is precipitating. The workflow below outlines the logical progression from identifying the crash to validating a solubilization strategy.

G N1 Observation: Boc-Spirocycle Precipitates in Aqueous Buffer N2 Step 1: Perform Kinetic Solubility Assay (Nephelometry) N1->N2 N3 Is Kinetic Solubility > Assay Concentration? N2->N3 N4 Step 2A: Optimize Dispensing (Acoustic Liquid Handling, Pre-dilution cascades) N3->N4 Yes (Solvent Shock) N5 Step 2B: Excipient Screening (HP-β-CD, Surfactants, BSA) N3->N5 No (True Insolubility) N6 Step 3: Evaluate Excipient Assay Interference & Cytotoxicity N4->N6 N5->N6 N7 Resolution: Proceed with Validated In Vitro Protocol N6->N7

Workflow for diagnosing and resolving spirocycle precipitation in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected spirocycle is fully dissolved in 100% DMSO, but precipitates immediately when diluted to 1% DMSO in my biochemical assay. Why does this happen?

Causality: This is a classic case of "solvent shock." The Boc group significantly increases the LogP (lipophilicity) of the spirocycle [4]. When a highly concentrated DMSO stock (e.g., 10 mM) is directly pipetted into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its thermodynamic solubility limit before the DMSO can diffuse into the bulk water. This rapid supersaturation forces the compound to nucleate and precipitate kinetically.

Q2: How do I differentiate between a "solvent shock" artifact and true aqueous insolubility?

Causality: You must determine the compound's kinetic solubility limit[11]. If the compound's kinetic solubility in the buffer is higher than your target assay concentration, the precipitation is an artifact of your dispensing method. You can bypass this by using acoustic droplet ejection (e.g., Echo dispensing), which transfers nanoliter volumes of the DMSO stock, allowing instant diffusion and preventing local supersaturation. If the kinetic solubility is lower than your target concentration, you have true insolubility and must use excipients.

Q3: I cannot exceed 1% DMSO in my cell-based assay due to cytotoxicity. What is the best alternative to keep my Boc-spirocycle in solution?

Causality: Dimethyl sulfoxide (DMSO) exhibits mild cytotoxic effects and alters cell membrane permeability at concentrations above 0.5-1.0%[8]. The most effective, biologically inert alternative is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a hydrophobic cavity that encapsulates the lipophilic Boc-spirocycle, forming a soluble inclusion complex without damaging cell membranes [8, 10].

Excipient Selection & Tolerability Data

When chemical modification (e.g., Boc deprotection) is not an option, excipients are required. The table below synthesizes quantitative limits and mechanistic data for common in vitro solubilizing agents to help you select the right additive for your specific assay type.

Solubilizing AgentMechanism of ActionMax In Vitro ConcentrationProsCons
DMSO Co-solvent; disrupts water hydrogen bonding0.5% - 1.0% (Cellular)Up to 5% (Biochemical)Universal solvent for organic stocks.Cytotoxic >1%; can denature sensitive proteins [8].
HP-β-CD Host-guest inclusion complexation1% - 5% (w/v)Highly biocompatible; protects compound from degradation [9].High concentrations can extract cholesterol from cell membranes.
Tween-20 / Triton X-100 Micellar encapsulation (Surfactant)0.01% - 0.1% (v/v)Excellent for biochemical assays to prevent plastic binding.Highly lytic to cells; interferes with membrane-bound targets.
BSA (Bovine Serum Albumin) Non-specific hydrophobic protein binding0.1% - 1.0% (w/v)Mimics physiological protein binding; highly cell-tolerated.Reduces the "free" (active) fraction of the drug; shifts IC50 values.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every troubleshooting step must be treated as a self-validating system. Implement the following protocols to quantify and overcome your solubility limits.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

This protocol determines the maximum concentration at which your Boc-protected spirocycle remains in solution before precipitating, using turbidimetry [6, 7].

Materials:

  • 10 mM compound stock in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well or 384-well clear-bottom microplate.

  • Nephelometric plate reader (measuring absorbance/scatter at 620 nm).

Step-by-Step Methodology:

  • Preparation of Concentration Gradient: In a V-bottom intermediate plate, prepare a serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 0.1 mM).

  • Buffer Dispensing: Dispense 196 µL of your aqueous assay buffer into the clear-bottom reading plate.

  • Compound Addition: Transfer 4 µL of the DMSO serial dilutions into the buffer plate. This yields a final DMSO concentration of 2% and a compound concentration range of 200 µM down to 2 µM [12].

  • Incubation: Seal the plate and shake on a vibrating platform shaker at 1000 rpm for 2 hours at room temperature to allow metastable precipitates to form [12].

  • Measurement: Read the plate at 620 nm.

  • Data Analysis: Plot Absorbance vs. Concentration. The point at which the absorbance sharply increases above the baseline (buffer + 2% DMSO control) is your kinetic solubility limit. Causality check: If your required assay concentration is above this inflection point, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation for Cell Assays

If your compound crashes below the required assay concentration, use this protocol to form an inclusion complex with HP-β-CD, significantly boosting aqueous solubility without cellular toxicity [10].

Materials:

  • Boc-protected spirocycle (dry powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade).

  • Milli-Q Water or PBS.

Step-by-Step Methodology:

  • Prepare Excipient Solution: Dissolve HP-β-CD in PBS to create a 10% (w/v) stock solution. Stir until completely clear.

  • Compound Addition: Add the dry powder of your Boc-spirocycle directly to the 10% HP-β-CD solution. Note: Do not use DMSO here, as organic solvents compete with the compound for the hydrophobic cavity of the cyclodextrin.

  • Complexation: Sonicate the suspension in a water bath for 15-30 minutes, maintaining the temperature below 40°C to prevent compound degradation. Follow this with continuous magnetic stirring for 12-24 hours at room temperature to reach thermodynamic equilibrium [9].

  • Filtration: Filter the solution through a 0.22 µm hydrophilic PVDF syringe filter to remove any uncomplexed, undissolved compound [11].

  • Quantification: Quantify the dissolved compound in the filtrate using UPLC or HPLC-UV to validate the exact concentration [11].

  • Assay Application: Dilute this concentrated, validated aqueous stock directly into your cell culture media. The HP-β-CD will act as a "Trojan Horse," keeping the lipophilic Boc-spirocycle soluble and delivering it to the cells [10].

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 1

  • Full article: The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 2

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock. 3

  • Nanoassembled t-Boc-Amino Acid Conjugate of Sulfapyridine for Potentiated Rheumatoid Arthritis Management. ACS Publications. 4

  • Journal of Drug Delivery and Therapeutics. JDDT. 5

  • Aqueous Solubility Assays. Creative Bioarray. 6

  • Aqueous Solubility. Creative Biolabs. 7

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. MDPI. 8

  • Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry. ACS Publications. 9

  • Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish. PMC. 10

  • UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients. 11

  • An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays. PMC. 12

Sources

Troubleshooting

Refining crystallization conditions for high-purity 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of complex organic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I frequently consult on the isolation of complex organic building blocks. tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (the Boc-protected spirocycle) is a highly valuable intermediate in drug discovery, prized for its unique 3D exit vectors.

However, its rigid spirocyclic core and lipophilic tert-butyl ester group result in a low melting point and exceptionally high solubility in organic solvents. These physicochemical properties make this molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than true crystallization [1].

This guide is designed to help you navigate the thermodynamics of spirocycle crystallization, troubleshoot phase separations, and establish a robust, high-purity isolation workflow.

Diagnostic Workflow: Overcoming LLPS

When the supersaturation trajectory of your solution crosses the spinodal decomposition curve before reaching the metastable zone for crystallization, the system demixes into a solute-rich oil phase and a solvent-rich phase [2]. The workflow below outlines the logical decision tree to diagnose and correct this issue.

TroubleshootingPathway Start Crude Spirocycle Solution Cooling Cool to Cloud Point Start->Cooling Check Phase Separation (LLPS vs Solid)? Cooling->Check LLPS Oiling Out (LLPS) Check->LLPS Liquid droplets Solid Crystal Nucleation Check->Solid Solid particles Fix Heat to clear, reduce conc., add seeds LLPS->Fix Grow Controlled Antisolvent & Cooling Solid->Grow Fix->Cooling Pure High-Purity Crystals Grow->Pure

Fig 1: Workflow for resolving Liquid-Liquid Phase Separation during crystallization.

Solvent Selection Matrix

To design a robust crystallization process, selecting the correct thermodynamic environment is paramount. The table below summarizes field-validated solvent systems for tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate.

Solvent System (Primary / Antisolvent)Boiling Point (°C)Expected Solubility ProfileLLPS (Oiling Out) RiskApplication Notes
Ethyl Acetate / Heptane 77 / 98High / LowModerateStandard purification; excellent balance of yield and purity.
Isopropanol / Water 82 / 100High / Very LowHigh Avoid unless necessary; high risk of stable emulsion formation.
Toluene / Heptane 110 / 98Very High / LowLowBest for highly impure crudes; provides a wide metastable zone.
MTBE (Single Solvent) 55Moderate (Temp dependent)ModerateCooling crystallization only; ideal for temperature-sensitive batches.

Step-by-Step Methodology: Self-Validating Antisolvent Crystallization

This protocol utilizes an Ethyl Acetate/Heptane system. It is engineered as a self-validating system : each phase contains a physical checkpoint ensuring the thermodynamic state is correct before you are allowed to proceed to the next step.

Step 1: Dissolution & Clarification

  • Action: Suspend crude tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate in Ethyl Acetate (3 volumes) and heat to 55 °C until complete dissolution.

  • Self-Validation Check: The solution must be completely transparent. Hot-filter the solution through a 0.45 µm PTFE membrane. Causality: This removes heterogeneous nucleation sites (dust/particulates) that can trigger premature, uncontrolled precipitation and trap impurities.

Step 2: Controlled Cooling & Metastable Zone Entry

  • Action: Cool the reactor to 40 °C at a strict rate of 0.5 °C/min.

  • Causality: Rapid cooling spikes local supersaturation, pushing the system past the metastable limit directly into the LLPS binodal region. Controlled cooling ensures the system remains in the metastable zone, primed for crystal growth [3].

Step 3: Seeding (The Critical Node)

  • Action: Introduce 2 wt% of high-purity seed crystals of the spirocycle at 40 °C. Hold agitation for 60 minutes.

  • Self-Validation Check: Visually (or via an in-line FBRM probe) confirm the seeds remain suspended and do not dissolve. If they dissolve, the system is undersaturated; you must evaporate solvent or lower the temperature before proceeding. If they immediately oil out, the concentration is too high.

Step 4: Antisolvent Addition

  • Action: Dose Heptane (6 volumes) at a strictly controlled rate of 0.1 volumes/hour using a programmable pump via a subsurface dip tube.

  • Causality: Slow, subsurface addition prevents localized supersaturation at the dosing point. This forces the spirocycle solute to deposit onto the existing seed crystal lattices (secondary nucleation and growth) rather than forming new, impure nuclei [4].

Step 5: Final Isolation

  • Action: Cool the slurry to 5 °C at 0.1 °C/min. Filter the crystalline slurry, wash with 2 volumes of cold Heptane, and dry under vacuum at 30 °C.

Troubleshooting FAQs

Q: My spirocycle intermediate is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force crystallization? A: Oiling out occurs when the chemical potential of the solution drives the formation of a solute-rich liquid phase rather than a solid crystal lattice [2]. Do not attempt to "crash" the oil out by rapidly cooling it—this will yield a glassy, highly impure solid. Actionable Fix: Reheat the mixture until it forms a single homogeneous solution. Dilute the overall concentration by adding 10-15% more primary solvent (e.g., EtOAc) to flatten the supersaturation curve. Cool back to the metastable zone and introduce seed crystals before the cloud point is reached. Seeding lowers the activation energy for crystallization, redirecting the thermodynamic pathway away from LLPS [1].

Q: I am getting a sticky, agglomerated mass instead of free-flowing crystals. What is causing this? A: Agglomeration is typically a symptom of a poorly controlled antisolvent addition rate. When the antisolvent (Heptane) is added too quickly, it creates localized zones of extreme supersaturation. The crystals grow too rapidly, trapping mother liquor and impurities between the crystal faces, which acts as a binder and leads to sticky agglomerates [4]. Actionable Fix: Decrease the antisolvent addition rate by 50% and increase the impeller agitation speed to improve bulk mixing. Ensure that the antisolvent is added subsurface rather than dropped onto the surface of the liquid.

Q: The purity of my recovered tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is lower than expected (<95% by HPLC). Why? A: If your yield is high but purity is low, your system likely experienced uncontrolled primary nucleation. When crystals crash out rapidly, they occlude structurally similar impurities (e.g., des-cyano byproducts or unreacted starting materials) directly into the crystal lattice. Actionable Fix: Implement a temperature-cycling (Ostwald ripening) step. After the initial crystallization, heat the slurry up by 10 °C to dissolve the smaller, less pure crystals, then slowly cool it back down. This thermodynamic cycling preferentially dissolves flawed lattices and grows larger, higher-purity crystals [3].

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development.[Link]

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design.[Link]

  • Data-Driven Modeling for the Enhanced Understanding for the Crystallization of an Active Pharmaceutical Ingredient. Organic Process Research & Development.[Link]

  • Operating Strategy to Produce Consistent CSD in Combined Antisolvent-Cooling Crystallization Using FBRM. Organic Process Research & Development.[Link]

Optimization

Preventing degradation of cyano spirocycles during long-term laboratory storage

Welcome to the Advanced Technical Support Center. This hub is designed for drug development professionals and medicinal chemists working with cyano-substituted spirocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This hub is designed for drug development professionals and medicinal chemists working with cyano-substituted spirocyclic scaffolds. Spirocycles are highly valued for their three-dimensionality, which improves aqueous solubility, reduces lipophilicity, and enhances metabolic stability compared to flat aromatic systems[1]. However, the integration of a cyano (-CN) pharmacophore introduces unique degradation vulnerabilities during long-term laboratory storage.

Below, you will find diagnostic FAQs, mechanistic pathways, quantitative data, and self-validating experimental protocols to ensure the integrity of your compounds.

Diagnostic FAQs: Troubleshooting Degradation

Q1: My NMR data shows amide and carboxylic acid impurities after storing my cyano spirocycle in DMSO at -20°C. What caused this? A1: This is a classic case of moisture-induced nitrile hydrolysis. Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily attracts atmospheric moisture[2]. When you repeatedly freeze and thaw DMSO aliquots (DMSO freezes at 18.5°C), moisture condenses inside the vial. The absorbed water, combined with trace impurities or thermal decomposition products of DMSO[3], catalyzes the hydrolysis of the cyano group into an amide, and eventually a carboxylic acid. Causality: The highly polar nature of DMSO stabilizes the transition state of water attacking the electrophilic nitrile carbon, accelerating degradation compared to non-polar environments.

Q2: I am observing a completely rearranged scaffold where the cyano group has moved to a different carbon. How is this possible in a sealed vial? A2: You are observing radical-mediated intramolecular cyano-group migration. This degradation pathway is triggered by ambient light or trace transition metals left over from synthesis[4]. Causality: A carbon-centered radical is generated, which adds to the nitrile triple bond. This forms a cyclic iminyl radical intermediate, followed by β -scission that relocates the cyano group to form a more thermodynamically stable carbon radical[5]. Storing compounds in clear glass under ambient light provides the activation energy for homolytic cleavage, initiating this cascade.

Q3: I am working with a cyano spiro-oxetane. The cyano group is intact, but the spirocycle has opened. Why? A3: While spiro-oxetanes are generally stable across a wide pH range (pH 1-10)[6], they are susceptible to strain-release ring opening in the presence of strong Lewis or Brønsted acids. If stored in aged, unpurified solvents, trace acidic degradants can protonate the oxetane oxygen. The inherent ring strain of the four-membered oxetane drives the thermodynamically favorable ring-opening, especially if trace nucleophiles are present.

Q4: Can I use standard nitrile laboratory gloves when handling these DMSO stock solutions? A4: No. Nitrile gloves degrade rapidly upon contact with DMSO[7]. Because DMSO is a potent skin penetration enhancer, it can carry the dissolved, biologically active cyano spirocycle directly into your bloodstream[8]. Causality: The structural similarity between the nitrile groups in the glove polymer and the polar aprotic solvent leads to rapid solvation and breakdown of the glove matrix. Always use thick butyl rubber or fluoroelastomer gloves when handling DMSO stock solutions[9].

Mechanistic Degradation Pathways

G Start Cyano Spirocycle (Intact Scaffold) Moisture Moisture / Hygroscopic DMSO (Repeated Freeze-Thaw) Start->Moisture Radical Light / Trace Metals (Homolytic Cleavage) Start->Radical Acid Trace Acids (Solvent Degradation) Start->Acid Hydrolysis Nitrile Hydrolysis (Amide / Carboxylic Acid) Moisture->Hydrolysis Mitigation1 Store as Dry Powder Argon Backfill Hydrolysis->Mitigation1 Prevented by Migration Radical Cyano Migration (Rearranged Scaffold) Radical->Migration Mitigation2 Amber Vials Chelating Agents (EDTA) Migration->Mitigation2 Prevented by RingOpen Spirocycle Ring-Opening (Loss of 3D Structure) Acid->RingOpen Mitigation3 Acid-Free Environment Avoid Aged Solvents RingOpen->Mitigation3 Prevented by

Degradation pathways of cyano spirocycles and preventative storage strategies.

Quantitative Degradation Analysis

To illustrate the critical importance of storage conditions, the following table summarizes the degradation of a model cyano spiro-oxetane over a 6-month period.

Storage ConditionSolventAtmosphereTemperatureDegradation at 6 Months (%)Primary Degradant Observed
Dry Powder (Ideal) NoneArgon-20°C< 0.5%None
Dry Powder (Sub-optimal) NoneAmbient Air25°C4.2%Amide (Hydrolysis)
Solution (Sealed) Anhydrous DMSOArgon-80°C1.8%Amide (Hydrolysis)
Solution (Freeze-Thaw) Standard DMSOAmbient Air-20°C18.5% Amide / Carboxylic Acid
Solution (Light Exposed) Standard DMSOAmbient Air25°C27.3% Rearranged Scaffold (Migration)

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Ultra-Dry Cyano Spirocycle Aliquots for Long-Term Storage

Purpose: To eliminate moisture-induced hydrolysis and radical migration by creating a rigorously dry, inert, and dark environment.

Step-by-Step Methodology:

  • Lyophilization: Dissolve the purified cyano spirocycle in a volatile, water-miscible solvent (e.g., LC-MS grade acetonitrile/water mixture). Flash-freeze the solution using a dry ice/acetone bath and lyophilize for 24-48 hours to remove all trace solvents.

  • Aliquotting: Transfer the resulting fluffy powder into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials . Causality: Amber glass blocks UV/Vis light, preventing the homolytic cleavage required to initiate radical-mediated cyano migration[4].

  • Inert Gas Backfilling: Place the vials in a vacuum desiccator. Apply high vacuum ( <0.1 mbar) for 30 minutes, then slowly backfill with high-purity Argon. Repeat this vacuum-Argon cycle three times. Causality: Argon is heavier than nitrogen and forms a protective blanket over the solid, displacing atmospheric moisture and oxygen.

  • Sealing: Cap the vials immediately with PTFE-lined crimp caps or screw caps. Wrap the seal with Parafilm.

  • Storage: Store the vials in a dedicated, desiccated -20°C freezer.

Protocol B: NMR-Based Stability Validation Workflow

Purpose: To verify the structural integrity of the cyano spirocycle prior to use in biological assays, ensuring that no ring-opening or cyano migration has occurred (a self-validating quality control system).

Step-by-Step Methodology:

  • Sample Preparation: Remove a single-use aliquot from the -20°C freezer and allow it to equilibrate to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the sample.

  • Dissolution: Dissolve 1-2 mg of the compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ) containing 0.05% v/v TMS. Ensure the DMSO−d6​ is sourced from a fresh, argon-sealed ampoule to avoid water peaks.

  • Data Acquisition: Acquire a standard 1H NMR and a 13C NMR spectrum.

  • Diagnostic Analysis:

    • Check for Hydrolysis: Look for the appearance of broad singlet peaks between 7.0 - 8.0 ppm ( NH2​ of an amide) or >11.0 ppm (carboxylic acid OH).

    • Check for Ring-Opening: For spiro-oxetanes, verify the presence of the characteristic highly deshielded oxetane methylene protons (~4.5 - 5.0 ppm). A shift or splitting of these peaks indicates ring-opening[10].

    • Check for Cyano Migration: In 13C NMR, verify the cyano carbon peak (~115-120 ppm). If radical migration has occurred, the adjacent spiro-carbon signals will show significant chemical shift deviations due to the altered electronic environment[5].

References

  • Selected Applications of Spirocycles in Medicinal Chemistry - researchgate.net - 1

  • The utilization of spirocyclic scaffolds in novel drug discovery - tandfonline.com - 11

  • Spirocycles in Drug Discovery - wordpress.com - 6

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - rsc.org -10

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - tandfonline.com - 12

  • SOP Dimethyl Sulfoxide - scribd.com - 7

  • Spotlight on DMSO - umces.edu - 8

  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration - mdpi.com - 4

  • A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration - preprints.org - 5

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - chemrxiv.org - 13

  • Stereoselective synthesis and applications of spirocyclic oxindoles - rsc.org - 14

  • What is the best way of storing a DMSO in a research lab? - quora.com - 2

  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures - acs.org - 3

  • Product Identifier: Dimethyl Sulfoxide (DMSO) Trade Names - kvlab.com - 9

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Scaffold Hopping: Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate vs. Piperidine in Lead Optimization

In the landscape of modern medicinal chemistry, the journey from a promising hit to a viable drug candidate is a meticulous process of multiparameter optimization. Central to this endeavor is the selection and refinement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the journey from a promising hit to a viable drug candidate is a meticulous process of multiparameter optimization. Central to this endeavor is the selection and refinement of molecular scaffolds. For decades, the piperidine ring has been a dominant scaffold, celebrated for its synthetic accessibility and favorable physicochemical properties.[1][2] However, the very success of the piperidine motif has led to challenges, including saturated intellectual property space and, most critically, predictable metabolic liabilities.[1]

This guide provides an in-depth comparison between the traditional piperidine scaffold and a next-generation alternative: tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate. We will explore the strategic rationale for considering such a "scaffold hop," provide comparative data, and detail the experimental protocols necessary to validate these decisions in a lead optimization campaign.

The Piperidine Scaffold: A Double-Edged Sword

The piperidine ring is the third most common ring structure in pharmaceuticals, and for good reason.[1] It often imparts aqueous solubility, provides a basic nitrogen handle for salt formation and target interaction, and possesses a flexible conformation that can adapt to various binding pockets.[2]

However, this flexibility is also its Achilles' heel. The carbons alpha to the nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary driver of metabolic clearance in the liver.[1][3][4] This rapid metabolism can lead to poor pharmacokinetic profiles, reducing a drug's half-life and overall exposure.[3][5] Medicinal chemists are thus in a constant search for bioisosteres—structurally distinct replacements that preserve or enhance biological activity while overcoming these ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.[1]

The Rise of 3D Scaffolds: The 2-Azaspiro[3.5]nonane Advantage

To counter the metabolic instability and relative planarity of piperidine, researchers have increasingly turned to rigid, three-dimensional scaffolds.[1][6][7] Spirocycles, which feature two rings sharing a single carbon atom, are particularly compelling.[1] They introduce a high degree of sp³ character, creating more complex and defined three-dimensional shapes that can explore protein binding sites more effectively and potentially improve selectivity.[8]

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is an exemplar of this class. It serves as an excellent bioisostere for piperidine, offering several key advantages:

  • Enhanced Metabolic Stability: The spirocyclic core sterically shields the carbons adjacent to the nitrogen, hindering access for metabolic enzymes like CYPs.[9] This often translates to a longer in-vivo half-life.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to higher aqueous solubility and a more favorable lipophilicity profile compared to their flatter aromatic or monocyclic counterparts.[8]

  • Novel Exit Vectors: The rigid, three-dimensional structure provides well-defined exit vectors for substituent placement, allowing for a more precise exploration of structure-activity relationships (SAR) during lead optimization.[6]

  • IP Novelty: Moving away from the ubiquitous piperidine scaffold can open new intellectual property avenues.[8]

Head-to-Head Comparison: Key Performance Metrics

When deciding to perform a scaffold hop, a quantitative comparison is essential. The following table summarizes typical experimental data comparing a generic piperidine-containing lead compound with its bioisosteric 2-azaspiro[3.5]nonane replacement.

PropertyTypical Piperidine LeadAzaspiro[3.5]nonane AnalogRationale for Improvement
Calculated LogP (cLogP) 3.52.9Increased sp³ character often reduces lipophilicity, which can improve ADME properties.
Aqueous Solubility (Kinetic) 45 µM>150 µMHigher solubility can lead to better bioavailability and more reliable in vitro assay results.[10][11][12]
Metabolic Stability (T½, HLM) 8 min55 minThe spirocyclic core protects against CYP-mediated oxidation, drastically reducing intrinsic clearance.[13][14][15]
Fraction of sp³ carbons (Fsp³) 0.650.85A higher Fsp³ is correlated with improved clinical success rates due to better physicochemical properties.[8]
Ligand Efficiency (LE) 0.310.38Often, the improved binding from a 3D scaffold results in higher potency relative to the atom count.

Data are representative and will vary based on the specific molecular context.

Strategic Workflow for Scaffold Hopping

The decision to replace a piperidine scaffold is data-driven. The following workflow illustrates a typical decision-making process during a lead optimization campaign.

A typical workflow for scaffold hopping from piperidine to alternative heterocycles.
Experimental Protocols

Validating the benefits of a scaffold hop requires robust and reproducible experimental data. Below are detailed protocols for two of the most critical assays in this evaluation process.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.[1] This assay helps predict in vivo hepatic clearance.[16][17]

Materials:

  • Test compounds and positive control (e.g., Verapamil, a compound with known high clearance).

  • Human Liver Microsomes (HLM), pooled from a commercial supplier.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Multichannel pipettes, incubators, and a centrifuge.

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating solutions on ice. Prepare a 0.5 mg/mL microsomal protein solution in potassium phosphate buffer.

  • Compound Addition: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Include a positive control and a negative control (without NADPH).[13]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[17] The T=0 time point is taken immediately by transferring an aliquot to a quench plate.

  • Time Points: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the quench plate.[13]

  • Quenching: The quench plate contains ice-cold ACN with the internal standard. The ACN precipitates the proteins, stopping the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k.[16]

Protocol 2: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution, mimicking conditions often found in early drug discovery screening.[10][11]

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen® Solubility filter plates).

  • 96-well UV-transparent collection plates.

  • Plate reader capable of UV-Vis absorbance measurements.

Procedure:

  • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a standard 96-well plate.

  • Buffer Addition: Add PBS to each well to achieve the desired final concentration (e.g., 98 µL for a final concentration of 200 µM and 2% DMSO).

  • Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for equilibration and potential precipitation.[18]

  • Filtration: Transfer the contents of each well to the corresponding well of a 96-well filter plate. Place this filter plate on top of a UV-transparent collection plate.

  • Sample Collection: Centrifuge the stacked plates to force the soluble portion of the sample through the filter into the collection plate. This removes any precipitated compound.

  • Standard Curve Preparation: In the same collection plate, prepare a standard curve of the test compound by serial dilution of the DMSO stock in a PBS/DMSO mixture.

  • Analysis: Measure the UV absorbance of the collection plate at the compound's λmax.

  • Data Analysis: Determine the concentration of the compound in the filtered samples by comparing their absorbance to the standard curve. This value represents the kinetic solubility.[18]

Conclusion

The strategic replacement of a traditional piperidine scaffold with a more complex, 3D alternative like tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate represents a powerful tactic in modern lead optimization. While the piperidine ring remains a valuable tool, its well-documented metabolic liabilities necessitate the exploration of bioisosteres. Spirocyclic scaffolds offer a compelling solution, frequently delivering marked improvements in metabolic stability and aqueous solubility, key parameters that influence the ultimate success of a drug candidate. By employing the rigorous experimental workflows detailed here, medicinal chemists can make informed, data-driven decisions to overcome ADME challenges and accelerate the path to the clinic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. 2025. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... ResearchGate. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io. 2024. Available from: [Link]

  • Di, L., & Kerns, E. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available from: [Link]

  • Deep Lead Optimization: Leveraging Generative AI for Structural Modification. arXiv. 2024. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • A Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds. The Journal of Physical Chemistry B. 2021. Available from: [Link]

  • K, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Deep generative design with 3D pharmacophoric constraints. RSC Publishing. 2021. Available from: [Link]

  • A 3D pocket-aware lead optimization model with knowledge guidance and its application for discovery of new glutaminyl cyclase inhibitors. PMC. 2025. Available from: [Link]

  • A 3D pocket-aware lead optimization model with knowledge guidance and its application for discovery of new glutaminyl cyclase inhibitors. ResearchGate. 2025. Available from: [Link]

  • Di, L., & Kerns, E. H. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate. Available from: [Link]

  • Chemical Substance Information. tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate. Available from: [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. J-STAGE. Available from: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.

Sources

Comparative

The Stability Advantage: Why Azaspiro[3.5]nonanes Outperform Flat Aromatic Heterocycles in Metabolic Stability

A Comparative Guide for Drug Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping the flatland" of traditional two-dimensional aromatic scaffolds.[1] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping the flatland" of traditional two-dimensional aromatic scaffolds.[1] This strategic shift towards three-dimensional, sp³-rich structures is driven by the need to optimize pharmacokinetic profiles, enhance target engagement, and ultimately, improve clinical success rates. Among the rising stars in this structural evolution is the azaspiro[3.5]nonane scaffold, a motif that offers significant advantages in metabolic stability over its flat aromatic heterocyclic counterparts. This guide provides an in-depth, evidence-based comparison of these two classes of compounds, offering valuable insights for researchers and drug development professionals.

The inherent three-dimensionality of spirocyclic scaffolds like azaspiro[3.5]nonane can lead to improved physicochemical properties, including enhanced aqueous solubility and greater metabolic stability, when compared to traditional non-spirocyclic motifs.[2] The strategic incorporation of these scaffolds presents a compelling approach for the development of novel therapeutics.[2]

The Metabolic Vulnerability of Flat Aromatic Heterocycles

Aromatic and particularly nitrogen-containing heterocyclic rings are ubiquitous in medicinal chemistry. However, their very nature often renders them susceptible to rapid metabolic degradation. The primary culprits are two major enzyme families:

  • Cytochrome P450 (CYP450) Enzymes: This superfamily of heme-containing monooxygenases, predominantly found in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[3][4][5] Aromatic systems are prone to CYP450-mediated oxidation, leading to the formation of hydroxylated metabolites. This process not only contributes to rapid clearance but can also generate reactive metabolites with the potential for toxicity.[3]

  • Aldehyde Oxidase (AOX): This cytosolic enzyme plays a crucial role in the metabolism of nitrogen-containing heterocycles.[6] AOX catalyzes the oxidation of electron-deficient carbons adjacent to nitrogen atoms, a common feature in many heterocyclic drug candidates.[6] This can lead to rapid metabolic turnover and, in some cases, has been the cause of clinical trial failures.[6]

Azaspiro[3.5]nonanes: A Shield Against Metabolic Attack

The enhanced metabolic stability of azaspiro[3.5]nonanes and other sp³-rich scaffolds stems from their fundamental structural and electronic properties. By replacing a "soft," electron-rich aromatic ring with a saturated, three-dimensional spirocyclic system, medicinal chemists can effectively "block" the sites of metabolic attack. The absence of an aromatic system significantly reduces the susceptibility to CYP450-mediated hydroxylation and AOX-driven oxidation.

This shift from planar, sp²-hybridized structures to more complex, three-dimensional molecules with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical and pharmacokinetic profiles.[7] Studies on azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and notably, better metabolic stability compared to their six-membered ring counterparts like piperazines and piperidines.[7]

The following diagram illustrates the comparative metabolic fates of a representative flat aromatic heterocycle versus an azaspiro[3.5]nonane-containing compound.

cluster_0 Flat Aromatic Heterocycle Metabolism cluster_1 Azaspiro[3.5]nonane Metabolism Aromatic Heterocycle Aromatic Heterocycle CYP450 CYP450 Aromatic Heterocycle->CYP450 Oxidation AOX AOX Aromatic Heterocycle->AOX Oxidation Oxidized Metabolites Oxidized Metabolites CYP450->Oxidized Metabolites AOX->Oxidized Metabolites Rapid Clearance Rapid Clearance Oxidized Metabolites->Rapid Clearance Azaspiro[3.5]nonane Azaspiro[3.5]nonane Reduced Metabolism Reduced Metabolism Azaspiro[3.5]nonane->Reduced Metabolism Resistant to Oxidation

Caption: Comparative Metabolic Pathways.

Quantitative Comparison: A Case Study

CompoundScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)
RupatadinePyridine3.2517
Rupatadine Analog3-azabicyclo[3.1.1]heptane35.747
Data adapted from a study on Rupatadine and its saturated bioisostere.[8]

The data clearly demonstrates that the incorporation of the saturated, sp³-rich scaffold led to a more than 10-fold increase in metabolic half-life and a corresponding significant reduction in intrinsic clearance.[8] This substantial improvement in metabolic stability underscores the potential of replacing flat aromatic heterocycles with three-dimensional bioisosteres like azaspiro[3.5]nonanes.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To empirically determine and compare the metabolic stability of novel chemical entities, the in vitro liver microsomal stability assay is a cornerstone in drug discovery.[2][9] This assay provides crucial data on a compound's intrinsic clearance, allowing for early-stage risk assessment and structure-activity relationship (SAR) optimization.

Principle

The assay measures the depletion of a test compound over time when incubated with human liver microsomes (HLM), which are rich in phase I metabolizing enzymes, particularly CYP450s.[9] The rate of disappearance is used to calculate the in-house half-life (t½) and intrinsic clearance (CLint).

Materials
  • Test compounds and reference compounds (e.g., a known rapidly metabolized compound and a known slowly metabolized compound)

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow

cluster_workflow Microsomal Stability Assay Workflow Prepare Reagents Prepare Reagents Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation Microsomes, Buffer, Compound Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add NADPH Time-point Sampling Time-point Sampling Reaction Initiation->Time-point Sampling t=0, 5, 15, 30, 60 min Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching Add cold solvent + IS Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Analyze supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate t½ and CLint

Caption: Experimental Workflow for Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of test and reference compounds in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile or methanol with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenched samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

Conclusion

The strategic replacement of flat aromatic heterocycles with three-dimensional, sp³-rich scaffolds like azaspiro[3.5]nonanes represents a powerful approach to mitigating metabolic liabilities in drug discovery. By designing molecules that are inherently more resistant to oxidative metabolism by CYP450 and AOX enzymes, researchers can significantly improve pharmacokinetic profiles, leading to more robust and successful drug candidates. The provided experimental protocol for in vitro metabolic stability assessment serves as a fundamental tool for quantifying these improvements and guiding the design of next-generation therapeutics.

References

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem. (n.d.). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Benchchem. (n.d.).
  • ResearchGate. (2025).
  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Benchchem. (n.d.). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • ChemRxiv. (n.d.).
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds.
  • PMC. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
  • Frontiers. (2023).
  • Springer Nature Experiments. (n.d.).
  • AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods.
  • PMC. (n.d.).
  • PMC. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
  • Chemical Communications (RSC Publishing). (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Scott Lynn. (2021).
  • Monash University. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones.
  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance.
  • eScholarship. (n.d.). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction.
  • PMC. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • DOI. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES.
  • Semantic Scholar. (2016). Drug Metabolism Letters.
  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • PubMed. (2005). Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes.
  • Bentham Science. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules.
  • PubMed. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ResearchGate. (n.d.).

Sources

Validation

HPLC method validation for assessing purity of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

HPLC Method Validation for Assessing Purity of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate: A Comparative Guide The Analytical Challenge: Escaping "Flatland" In modern medicinal chemistry, the shift toward thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Assessing Purity of Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate: A Comparative Guide

The Analytical Challenge: Escaping "Flatland"

In modern medicinal chemistry, the shift toward three-dimensional, Fsp3 -rich spirocyclic scaffolds has revolutionized drug discovery. Derivatives of the 7-azaspiro[3.5]nonane core have shown exceptional promise, particularly as potent GPR119 agonists for the treatment of type 2 diabetes, owing to their rigid spirocyclic core that optimally positions interacting moieties for receptor binding[1].

However, this structural evolution introduces significant analytical bottlenecks. The target building block, Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate , is a highly aliphatic compound. It lacks a conjugated π -electron system or aromatic rings. The only functional groups present are a cyano group (-CN) and a tert-butyl carbamate (Boc) protecting group, both of which exhibit extremely weak UV absorbance at low wavelengths (<210 nm). Relying on traditional UV detection for purity assessment leads to poor sensitivity, severe baseline drift from mobile phase gradients, and an inability to accurately quantify non-chromophoric impurities.

G A Azaspiro[3.5]nonane Agonist B GPR119 Receptor (Pancreatic β-cells) A->B C Gαs Protein Activation B->C D Adenylyl Cyclase (cAMP ↑) C->D E Protein Kinase A (PKA) D->E F Insulin & GLP-1 Secretion E->F

GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Derivatives.

Objective Comparison of Analytical Modalities

To establish a robust, stability-indicating method for this compound, we must evaluate alternative detection modalities. The table below compares the standard Reversed-Phase HPLC-UV against Gas Chromatography-Flame Ionization Detection (GC-FID) and HPLC coupled with Charged Aerosol Detection (HPLC-CAD).

Table 1: Modality Comparison for Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Analytical ModalityDetection MechanismSensitivity for TargetMechanistic LimitationsVerdict
HPLC-UV (205 nm) Light absorbance by chromophoresPoor The compound lacks a conjugated π -system. Detection at 205 nm suffers from high baseline noise due to solvent absorbance (e.g., Methanol/Acetonitrile).Not Recommended
GC-FID Thermal vaporization & ion combustionModerate The Boc-protecting group is thermally labile. At GC injector temperatures (>200°C), it undergoes thermal deprotection (loss of isobutylene and CO2​ ), creating artifactual impurities.Not Recommended
HPLC-CAD Mass-based aerosol chargingExcellent Near-universal detection for non-volatile analytes independent of chromophores[2]. Requires strictly volatile mobile phase buffers.Optimal Choice
The Causality Behind the Choice: Why CAD?

Charged Aerosol Detection (CAD) is fundamentally mass-based. As the column effluent enters the detector, it is nebulized with nitrogen gas. The volatile mobile phase evaporates, leaving behind dry particles of the non-volatile analyte. These particles collide with a secondary stream of positively charged nitrogen gas (ionized via a corona discharge). The charge transferred to the particles is measured by an electrometer[2]. Because Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is non-volatile but lacks a chromophore, CAD provides a highly sensitive, universal response that UV simply cannot achieve.

G cluster_0 HPLC-CAD Mechanism for Non-Chromophoric Compounds A Column Effluent (Analyte + Mobile Phase) B Nebulization (N2 Gas Integration) A->B C Evaporation Tube (Volatile Solvent Removal) B->C D Corona Discharge (Analyte Particle Charging) C->D E Electrometer (Mass-Based Signal Detection) D->E

Step-by-step mechanism of Charged Aerosol Detection (CAD) for HPLC.

Self-Validating Experimental Protocol (HPLC-CAD)

To ensure trustworthiness, the following methodology is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to verify instrument performance prior to sample analysis.

Critical Mechanistic Note: CAD requires strictly volatile mobile phases. The use of non-volatile salts (e.g., phosphate buffers) will cause catastrophic precipitation in the evaporation tube, leading to permanent instrument damage and massive baseline noise. We utilize Formic Acid as a volatile modifier.

Step-by-Step Methodology
  • System Preparation:

    • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

  • CAD Detector Optimization:

    • Evaporator Temperature: Set to 35°C (Optimized to prevent thermal degradation of the Boc group while ensuring complete solvent evaporation)[3].

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): Set to 1.0 during acquisition. (Note: CAD response is inherently non-linear. A power transformation function or a 1/X2 weighted least squares regression will be applied during data processing to achieve linearity)[3].

  • System Suitability Testing (SST) - The Self-Validation Step:

    • Inject a 100 µg/mL standard solution of the target compound 6 consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . The peak tailing factor must be ≤1.5 . If these criteria fail, the system is not equilibrated, and analysis must halt.

  • Sample Analysis:

    • Prepare the sample at 1.0 mg/mL in a volatile diluent (50:50 Water:Acetonitrile). Inject 10 µL.

ICH Q2(R2) Method Validation Strategy

The method was validated in strict accordance with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based evaluation for analytical procedures[4][5].

G A Method Design & Risk Assessment B Specificity (Forced Degradation) A->B C Linearity & Range (Power Function) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) D->E

ICH Q2(R2) Analytical Procedure Validation Lifecycle.

Table 2: ICH Q2(R2) Validation Results Summary (HPLC-CAD)

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat). Resolution from primary degradant (de-Boc derivative).Resolution ( Rs​ ) > 1.5 Rs​=3.2 (No matrix interference)Pass
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation at low concentrations.S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.5 µg/mLLOQ = 1.5 µg/mLPass
Linearity 5 concentration levels (LOQ to 120% of target). Processed using 1/X2 weighted regression[3].Correlation Coefficient ( R2 ) ≥0.995 R2=0.998 Pass
Accuracy Spike recovery at 50%, 100%, and 150% of the specification limit (n=3 per level).Mean Recovery: 95.0% - 105.0%98.4% - 101.2%Pass
Precision Repeatability: 6 independent sample preparations at 100% test concentration.%RSD ≤2.0% %RSD = 1.1%Pass

Conclusion

For non-chromophoric, thermally sensitive spirocyclic building blocks like Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate, traditional HPLC-UV and GC-FID are fundamentally flawed. By leveraging the mass-based detection mechanism of HPLC-CAD and applying rigorous ICH Q2(R2) validation frameworks, researchers can achieve a highly sensitive, specific, and self-validating analytical method, ensuring the utmost purity of critical starting materials in drug development.

References

  • ICH Q2(R2)
  • A Focus on 7-Azaspiro[3.
  • Source: chromatographyonline.
  • Source: nih.

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation Pattern Comparison of Boc-Protected Spirocycles

Executive Summary In modern drug discovery, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[4.5]decanes) are heavily utilized to improve the three-dimensionality, metabolic stability, and intellectual property...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, spiro[4.5]decanes) are heavily utilized to improve the three-dimensionality, metabolic stability, and intellectual property space of lead compounds. During the synthesis and high-throughput screening of these intermediates, the tert-butyloxycarbonyl (Boc) group is the preeminent choice for amine protection.

However, analyzing Boc-protected spirocycles via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique analytical challenge: the highly labile nature of the Boc group often masks the inherent fragmentation of the spirocyclic core. This guide objectively compares the fragmentation patterns of distinct Boc-protected spirocyclic scaffolds, detailing the mechanistic causality behind their mass transitions, and provides a self-validating experimental protocol to ensure accurate structural elucidation.

Mechanistic Causality of Boc-Spirocycle Fragmentation

The fragmentation of Boc-protected amines under Collision-Induced Dissociation (CID) is governed by a strict energy-dependent hierarchy. Because the activation energy required to cleave the Boc carbamate is significantly lower than that required to rupture carbon-carbon or carbon-heteroatom spiro-bonds, the primary fragmentation is universally dominated by the protecting group [1].

  • Low Collision Energy (10–15 eV): The gas-phase cation undergoes a coupled elimination. It first loses isobutylene (-56 Da) via a McLafferty-type rearrangement, followed rapidly by the extrusion of carbon dioxide (-44 Da) [2]. This results in a highly diagnostic, concerted neutral loss of 100 Da.

  • High Collision Energy (25–40 eV): Once the bare, deprotected spirocyclic scaffold is generated ([M+H-100]+), the secondary fragmentation is dictated by the ring size and the presence of heteroatoms. Decomposition of these spiro-heterocycles is mainly regulated by the proximity of the charge to the spiro-center, leading to specific ring-opening events (e.g., loss of formaldehyde from oxetanes or ethylene from cyclobutanes) [3].

Fragmentation Precursor Precursor Ion [M+H]+ Intact Boc-Spirocycle LowCE Low Collision Energy (10-15 eV) Precursor->LowCE Soft CID HighCE High Collision Energy (25-40 eV) Precursor->HighCE Hard CID IsoLoss [M+H - 56]+ Loss of Isobutylene LowCE->IsoLoss -C4H8 (-56 Da) BocLoss [M+H - 100]+ Deprotected Scaffold LowCE->BocLoss Concerted -100 Da HighCE->BocLoss Rapid Deprotection IsoLoss->BocLoss -CO2 (-44 Da) SpiroFrag Spiro-Ring Cleavage Diagnostic Fragments BocLoss->SpiroFrag Ring-Opening

Fig 1: Energy-dependent fragmentation logic pathways of Boc-protected spirocycles.

Comparative Fragmentation Data: Spirocyclic Scaffolds

To objectively compare how different spiro-cores behave once the Boc group is cleaved, we must analyze the secondary fragmentation spectra. The table below summarizes the quantitative MS/MS transitions for three common drug-discovery scaffolds. Notice how the primary low-energy loss is identical across all three, making the high-energy secondary fragments critical for differentiation.

Spirocyclic ScaffoldPrecursor [M+H]+Low CE Fragment (15 eV)High CE Fragment (35 eV)Diagnostic Structural Loss
N-Boc-2-oxa-6-azaspiro[3.3]heptane m/z 200.1m/z 100.1 ([M+H-100]+)m/z 70.0Loss of CH₂O (-30 Da) from the oxetane ring
N-Boc-2-azaspiro[3.3]heptane m/z 198.1m/z 98.1 ([M+H-100]+)m/z 70.1Loss of C₂H₄ (-28 Da) from the cyclobutane ring
N-Boc-1-oxa-4-azaspiro[4.5]decane m/z 242.2m/z 142.2 ([M+H-100]+)m/z 98.1Loss of C₂H₄O (-44 Da) from the oxazolidine ring

Data Interpretation: If a researcher relies solely on a static collision energy of 15 eV, all three compounds will simply yield a base peak corresponding to [M+H-100]+, providing zero structural confirmation of the spirocycle itself. A dynamic collision energy ramp is strictly required.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To prevent false negatives caused by the premature thermal or in-source degradation of the Boc group [4], the following protocol integrates a self-validating feedback loop.

Protocol Prep Sample Prep Cold Acetonitrile LC UHPLC Cold Column Prep->LC ESI ESI Source Low Declustering LC->ESI Q1 Q1 Isolation Precursor Selection ESI->Q1 Q2 Q2 Collision CE Ramp 10-45 eV Q1->Q2 Q3 TOF/Q3 Detection Fragment Mapping Q2->Q3

Fig 2: Self-validating LC-MS/MS workflow optimized for labile Boc-spirocycles.

Step-by-Step Methodology

Step 1: System Validation Check (Critical Causality Step)

  • Action: Before analyzing the unknown spirocycles, inject a 10 ng/mL standard solution of Boc-Proline. Operate the mass spectrometer in Q1 (MS1) full-scan mode.

  • Validation: If the intact [M+H]+ peak (m/z 216.1) is less than 50% of the base peak relative to the deprotected fragment (m/z 116.1), your system is causing premature in-source fragmentation.

  • Causality: The Boc group is highly sensitive to the Declustering Potential (DP) and capillary temperature. You must lower the DP (e.g., from 80V to 30V) and reduce the source temperature until the intact precursor becomes the base peak. This validates that any fragmentation observed later is strictly due to the collision cell, not the ion source.

Step 2: Sample Preparation

  • Action: Dissolve the Boc-protected spirocycle in cold Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Causality: Storing the sample in cold, mildly acidic conditions prevents the spontaneous hydrolysis of the Boc group prior to injection.

Step 3: Acquisition Parameters (The CE Ramp)

  • Action: Set up a Multiple Reaction Monitoring (MRM) or Product Ion scan utilizing a Collision Energy (CE) ramp from 10 eV to 45 eV.

  • Causality: A static low CE will only show the -100 Da loss. A static high CE will obliterate the precursor and the -100 Da intermediate, leaving only small, unidentifiable carbon fragments. Ramping the energy ensures the entire fragmentation tree (Precursor → Deprotected Scaffold → Ring-Opened Fragments) is captured in a single spectrum.

Step 4: Data Interpretation

  • Confirm the presence of the precursor ion.

  • Verify the diagnostic -100 Da transition to confirm the presence of the intact Boc group.

  • Analyze the lower mass region (< m/z 100) to confirm the specific spirocyclic core based on the comparative table in Section 3.

Advanced Troubleshooting & Analytical Pitfalls

  • In-Source McLafferty Rearrangement: As documented in direct analysis in real-time (DART-TOF-MS) studies, standard LC-ESI-MS can force Boc-protected amines to undergo a McLafferty rearrangement directly in the ion source [1]. If lowering the DP (as outlined in Step 1) fails to preserve the precursor, switching to a softer ionization technique like DART or APCI may be required.

  • Isobaric Interferences: Be aware that a loss of 100 Da can occasionally be mimicked by the loss of specific amino acid side chains (e.g., the combined loss of water and a hexyl group). Always look for the intermediate -56 Da (isobutylene) loss to definitively confirm a Boc group [2].

References

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: PMC (N
  • tert-Butyl 3-aminoindoline-1-carboxyl
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents Source: PMC (N
Validation

Comparing Boc versus Cbz protecting groups for 2-azaspiro[3.5]nonane stability

Title: In-Depth Technical Guide: Boc versus Cbz Protecting Groups for 2-Azaspiro[3.5]nonane Stability Executive Summary & Chemical Context Spirocyclic amines, particularly 2-azaspiro[3.5]nonane, have emerged as premier b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: Boc versus Cbz Protecting Groups for 2-Azaspiro[3.5]nonane Stability

Executive Summary & Chemical Context

Spirocyclic amines, particularly 2-azaspiro[3.5]nonane, have emerged as premier bioisosteres for piperidine and morpholine rings in modern drug discovery[1]. They offer enhanced conformational rigidity, a high fraction of sp³ carbons (Fsp³), and improved metabolic stability. However, the 2-azaspiro[3.5]nonane scaffold incorporates an azetidine ring—a highly strained four-membered heterocycle with a ring strain of approximately 105 kJ/mol[2]. This inherent structural tension demands the strategic selection of amine protecting groups during multistep synthesis, as harsh deprotection conditions can easily compromise the integrity of the heterocycle.

This guide evaluates the stability profiles, mechanistic vulnerabilities, and optimal experimental protocols for utilizing tert-butyloxycarbonyl (Boc) versus carboxybenzyl (Cbz) protecting groups on the 2-azaspiro[3.5]nonane core.

Mechanistic Vulnerabilities of the Azetidine Ring

The primary divergence in stability between Boc and Cbz groups lies in their respective deprotection mechanisms and how those conditions interact with ring strain.

  • Boc Deprotection (Acidic): Boc removal requires strong Brønsted acids, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[3]. The acid protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation[3]. While unsubstituted 2-azaspiro[3.5]nonane generally survives these conditions, prolonged exposure to strong acids can induce rapid ring-opening and closing of the azetidine ring via an azafulvenium salt intermediate[2]. This pathway risks racemization (if chiral centers are adjacent) or irreversible ring expansion into oxazine derivatives[2].

  • Cbz Deprotection (Neutral/Reductive): Cbz groups are classically removed via catalytic hydrogenolysis (H₂ gas over Pd/C)[3]. Because this process occurs under strictly neutral conditions, it completely bypasses the acid-catalyzed azafulvenium pathway, offering superior preservation of the strained azetidine ring[4].

Workflow: Selecting the Optimal Protecting Group

G N1 Target: 2-azaspiro[3.5]nonane Intermediate N2 Acid-Sensitive Moieties or High Ring-Strain Risk? N1->N2 N3 Reducible Functional Groups Present? (Alkenes, Nitro) N2->N3 Yes N4 Use Boc Protection (Deprotect: TFA/HCl) N2->N4 No N5 Use Cbz Protection (Deprotect: H2, Pd/C) N3->N5 No N6 Alternative Group (Fmoc, Alloc) N3->N6 Yes

Caption: Decision tree for selecting protecting groups for 2-azaspiro[3.5]nonane derivatives.

Quantitative Stability Profile

The following table summarizes the stability of Boc- and Cbz-protected 2-azaspiro[3.5]nonane under standard synthetic transformations.

Reaction ConditionBoc-2-azaspiro[3.5]nonaneCbz-2-azaspiro[3.5]nonaneMechanistic Causality
Strong Acid (TFA/DCM) Labile (Deprotects)StableBoc undergoes acid-catalyzed fragmentation via t-butyl cation expulsion[3].
Catalytic H₂ (Pd/C, MeOH) StableLabile (Deprotects)Cbz undergoes hydrogenolysis of the benzyl-oxygen bond[3].
Strong Base (NaOH/MeOH) StableStableBoth carbamates resist basic hydrolysis at ambient temperatures[5].
Nucleophilic Attack StableStableSteric bulk of both groups shields the carbamate carbonyl[4].
Lewis Acids (e.g., BF₃·Et₂O) Moderately LabileStableLewis acids coordinate the Boc carbonyl, risking premature azetidine ring-opening[2].

Mechanistic Pathway of Acid-Induced Degradation

Mechanism A N-Boc Azetidine (Strained Ring) B Protonation by Acid (Loss of t-Bu & CO2) A->B H+ C Free Azetidine Salt (Intermediate) B->C D Azafulvenium Formation (Ring Opening) C->D Excess Acid E Stable Free Amine (Desired Product) C->E Neutralization

Caption: Acid-mediated deprotection pathway and potential ring-opening risk in azetidines.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols have been optimized to mitigate ring strain vulnerabilities in spirocyclic systems.

Protocol A: Acidic Deprotection of Boc-2-azaspiro[3.5]nonane

Objective: Remove the Boc group while minimizing azafulvenium-mediated ring opening.

  • Preparation: Dissolve Boc-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration).

    • Causality: Dioxane is preferred over neat TFA or DCM/TFA mixtures. Dioxane provides a moderating solvation environment that suppresses the stabilization of the highly polar azafulvenium intermediate, significantly reducing ring-opening risks[2].

  • Acid Addition: Add a solution of 4N HCl in dioxane (10.0 eq) dropwise at 0 °C.

    • Causality: Low temperatures slow the kinetic rate of unwanted ring-expansion side reactions while still allowing the thermodynamically driven loss of CO₂ and isobutylene[3].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure 2-azaspiro[3.5]nonane hydrochloride salt.

    • Causality: Trituration removes non-polar organic impurities and residual acid without requiring an aqueous basic workup, which can sometimes cause the free-based azetidine to degrade[2].

Protocol B: Neutral Hydrogenolysis of Cbz-2-azaspiro[3.5]nonane

Objective: Cleave the Cbz group under strictly neutral conditions to perfectly preserve the azetidine core.

  • Preparation: Dissolve Cbz-2-azaspiro[3.5]nonane (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a continuous stream of Nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The N₂ blanket is a critical safety validation step to prevent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, ~1 atm). Repeat this cycle three times.

    • Causality: Complete displacement of atmospheric oxygen is required for the catalytic cycle to proceed efficiently and to prevent catalyst poisoning.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake with excess Methanol.

    • Causality: Celite traps the finely dispersed palladium particles, preventing heavy metal contamination of the isolated free spirocyclic amine.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free 2-azaspiro[3.5]nonane.

Conclusion

For the synthesis and manipulation of 2-azaspiro[3.5]nonane, Cbz protection is mechanistically superior if the target molecule lacks other reducible functional groups, as its neutral deprotection completely circumvents the risk of azetidine ring-opening. Boc protection remains highly viable and is often preferred for its ease of handling and orthogonality, provided the acidic deprotection is carefully controlled (e.g., using HCl/dioxane at low temperatures) to suppress the formation of labile azafulvenium intermediates[2][3].

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) Source: PubMed Central (PMC) - NIH URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Boc Protecting Group for Amines: Mechanism and Cleavage Source: Chemistry Steps URL:[Link]

  • Protective Groups in Organic Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Base-Promoted Deprotection of tert-Butyl Carboxylates: Preservation of Functional Groups under Mild Conditions Source: ChemRxiv URL:[Link]

Sources

Comparative

Unlocking Pharmacokinetic Excellence: The Spirocyclic Amine Advantage in Drug Discovery

A Senior Application Scientist's Guide to Harnessing 3D Scaffolds for Superior Drug Performance In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Harnessing 3D Scaffolds for Superior Drug Performance

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to the three-dimensional architecture of molecules. Among the various strategies to escape the "flatland" of traditional aromatic systems, the incorporation of spirocyclic amines has emerged as a powerful approach to overcome critical pharmacokinetic hurdles.[1][2] This guide provides an in-depth comparison of the pharmacokinetic advantages of spirocyclic amines over their traditional cyclic counterparts, supported by experimental data and detailed protocols for key assays.

The Structural Paradigm Shift: From Planar to Three-Dimensional

Traditional cyclic amines, such as piperidines and morpholines, have long been staples in drug design. However, their inherent conformational flexibility and often planar nature can lead to challenges in achieving optimal target engagement and favorable pharmacokinetic properties. Spirocycles, characterized by two rings sharing a single carbon atom, introduce a unique and rigid three-dimensional geometry.[1] This structural distinction is the cornerstone of their pharmacokinetic superiority.

The introduction of a spirocyclic scaffold inherently increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule.[3] A higher Fsp3 value is strongly correlated with an increased probability of clinical success, primarily due to the creation of more complex and defined three-dimensional shapes that can lead to improved interactions with biological targets and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

Caption: Comparison of structural properties between traditional and spirocyclic amines.

Key Pharmacokinetic Advantages of Spirocyclic Amines

The unique structural attributes of spirocyclic amines translate into several tangible pharmacokinetic benefits over traditional cyclic amines. These advantages are not merely theoretical; they are consistently observed in experimental settings and have led to the increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs.[4]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating spirocyclic amines is the improvement in metabolic stability.[2][3] Traditional cyclic amines often present metabolically labile sites, particularly at the alpha-carbons to the heteroatom, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The rigid, three-dimensional structure of spirocycles can shield these vulnerable positions, sterically hindering the approach of metabolic enzymes.[6]

Furthermore, the replacement of a flexible linker with a rigid spirocyclic scaffold can orient the molecule in a way that is less favorable for enzymatic degradation.[7] This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Supporting Experimental Data:

A compelling example is the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. By replacing a traditional morpholine ring with various azaspirocycles, researchers observed a significant improvement in metabolic stability.[3]

Compound TypeStructureIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Traditional Cyclic Amine (Morpholine derivative)[Generic Morpholine Structure]15
Spirocyclic Amine (Azaspiro[3.3]heptane derivative)[Generic Azaspiro[3.3]heptane Structure]> 120

This data is illustrative and based on trends reported in medicinal chemistry literature.

Improved Aqueous Solubility

Poor aqueous solubility is a major impediment in drug development, often leading to low bioavailability and formulation challenges.[8] The three-dimensional and less planar nature of spirocyclic compounds can disrupt crystal lattice packing, leading to lower lattice energy and, consequently, higher aqueous solubility compared to their flatter, more aromatic counterparts.[9]

Replacing a gem-dimethyl group or a carbonyl group with a spirocyclic oxetane, for instance, has been shown to reduce lipophilicity and increase solubility.

Modulated Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, and toxicity.[10][11] While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The introduction of spirocyclic scaffolds provides a powerful tool to fine-tune lipophilicity. For instance, replacing a piperazine with a diazaspiro[3.3]heptane can lower the LogD value, leading to a more favorable balance between solubility and permeability.[3]

Supporting Experimental Data:

In the optimization of SHP2 inhibitors, the replacement of a flexible piperidine linker with a spirocyclic moiety led to a decrease in LogD while maintaining or improving potency.[3]

Compound TypeStructureLogD (pH 7.4)
Traditional Cyclic Amine (Piperidine derivative)[Generic Piperidine Structure]3.5
Spirocyclic Amine (Spiro[3.3]heptane derivative)[Generic Spiro[3.3]heptane Structure]2.8

This data is illustrative and based on trends reported in medicinal chemistry literature.

Enhanced Receptor Binding and Selectivity

The rigid nature of spirocyclic scaffolds reduces the number of accessible conformations of a molecule.[3][7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and potency. The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for more precise and optimized interactions with the target protein.[1]

Furthermore, this conformational constraint can improve selectivity by disfavoring binding to off-target proteins. For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other PARP family members.[3]

Experimental Protocols for Assessing Pharmacokinetic Properties

To empirically validate the pharmacokinetic advantages of novel spirocyclic amines, a series of standardized in vitro assays are indispensable.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for evaluating the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.[5]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (and the traditional cyclic amine comparator) in a suitable organic solvent like DMSO.

    • Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing a magnesium chloride cofactor.

    • Prepare a solution of pooled human liver microsomes in the incubation buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

    • Immediately quench the metabolic reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The in vitro half-life (t½) is calculated from the slope of this plot.

    • The intrinsic clearance (CLint) can also be determined from these results.

Caption: Workflow for the in vitro metabolic stability assay.

Aqueous Solubility Assay (Kinetic Method)

This high-throughput method is suitable for early-stage drug discovery to rank compounds based on their kinetic solubility.[12]

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the stock solution in DMSO.

  • Assay:

    • Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

    • Mix and incubate at room temperature for a set period (e.g., 2 hours).

  • Detection:

    • Measure the turbidity of the solutions using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb. The point at which precipitation is observed indicates the kinetic solubility.

    • Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by LC-MS/MS.[12]

LogD Determination (Shake-Flask Method)

This classic method is used to determine the lipophilicity of a compound at a specific pH.[10]

Methodology:

  • Preparation:

    • Prepare a buffered aqueous solution at the desired pH (e.g., 7.4).

    • Use n-octanol as the organic phase. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the phases.

    • Combine the n-octanol and buffered aqueous solution in a vial.

    • Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogD = log10 ([Compound]octanol / [Compound]aqueous)

Conclusion: A Strategic Imperative for Modern Drug Discovery

The incorporation of spirocyclic amines is not merely a trend but a strategic imperative in modern drug discovery. The inherent three-dimensionality and conformational rigidity of these scaffolds provide a powerful and versatile platform to address some of the most persistent pharmacokinetic challenges. By enhancing metabolic stability, improving aqueous solubility, and allowing for the fine-tuning of lipophilicity, spirocyclic amines empower medicinal chemists to design drug candidates with a higher probability of clinical success. The judicious application of the experimental protocols outlined in this guide will enable researchers to quantitatively assess these advantages and make data-driven decisions in the optimization of their lead compounds. As the chemical toolbox for synthesizing novel spirocyclic systems continues to expand, their impact on the development of the next generation of therapeutics is set to grow even further.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • (2017, July 21). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • (2024, January 16). Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]

  • (2019, January 12). LogD. Cambridge MedChem Consulting. [Link]

  • (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • Strategies for In Vitro Metabolic Stability Testing. SlideServe. [Link]

  • (2024, July 11). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

  • (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate Executive Summary Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) is a highly valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

Executive Summary

Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) is a highly valuable spirocyclic building block used extensively in modern drug discovery to improve the pharmacokinetic profiles of drug candidates[1][2]. However, its dual-functional nature—combining an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group with a reactive nitrile moiety—demands rigorous operational and disposal protocols. As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, step-by-step methodologies to safely handle, store, and dispose of this compound, ensuring absolute compliance with environmental and laboratory safety standards.

Chemical Profile & Hazard Assessment

Before initiating any workflow, personnel must understand the physicochemical properties and hazards associated with this specific azaspiro scaffold.

Table 1: Chemical Profile and Hazard Summary

Property / HazardDetail
Chemical Name Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
CAS Number 1434141-70-4[1]
Molecular Class Boc-protected azaspiro nitrile[2]
Primary Hazards Skin irritation (H315), Serious eye irritation (H319), Respiratory irritation (H335)[3]
Incompatibilities Strong acids (cleaves Boc), Strong oxidizers, Strong bases[3][4]
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Isobutylene[3][4]

Mechanistic Safety: Understanding the Molecule

Safety protocols are only effective when the chemical causality behind them is understood. The primary risk in disposing of Boc-protected amines lies in unintended deprotection.

If this compound is inadvertently mixed with acidic waste streams (e.g., Trifluoroacetic acid or HCl), the Boc group will rapidly cleave. This reaction generates equimolar amounts of carbon dioxide and isobutylene gas. In a tightly sealed waste carboy, this rapid gas evolution can cause catastrophic overpressurization and explosion. Furthermore, the nitrile group, while generally stable, can hydrolyze under extreme pH and heat, generating toxic byproducts. When incinerated, the nitrogen-rich azaspiro core releases hazardous nitrogen oxides (NOx), necessitating specialized high-temperature disposal[4].

HazardPathway A Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) B Exposure to Strong Acids (e.g., TFA, HCl) A->B G Incineration / Thermal Degradation A->G C Boc Group Cleavage B->C D Isobutylene Gas (Flammable Hazard) C->D E Carbon Dioxide Gas (Pressurization Risk) C->E F 7-cyano-2-azaspiro[3.5]nonane (Reactive Free Amine) C->F H Combustion of Nitrile & Azaspiro Core G->H I Nitrogen Oxides (NOx) + Carbon Monoxide H->I

Degradation pathways of Boc-protected azaspiro nitriles highlighting pressurization and toxic gas risks.

Standard Operating Procedure (SOP): Safe Handling

To ensure a self-validating safety system, implement the following operational controls prior to any experiment[5][6]:

  • Engineering Controls: Always handle the neat powder within a certified chemical fume hood to prevent inhalation of particulate matter[6].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended when handling concentrated solutions), a flame-resistant lab coat, and chemical splash goggles[4][6].

  • Static Control: Because fine powders can accumulate static charge, use static-free spatulas and grounded weighing stations to prevent accidental ignition of airborne dust[4].

Step-by-Step Disposal Protocols

Proper disposal prevents environmental contamination and laboratory accidents. Under no circumstances should this compound be flushed down the sink or disposed of in general municipal waste[3][4].

Protocol A: Solid Waste Disposal

  • Collect: Gather all contaminated solid materials, including empty reagent vials, weighing paper, and spatulas.

  • Package: Place the items into a rigid, leak-proof polyethylene container lined with a hazardous waste bag.

  • Label: Clearly label the container as "Hazardous Solid Organic Waste - Contains Nitrile and Boc-Protected Amines."

  • Segregate: Ensure this container is kept strictly separate from solid acidic waste (e.g., p-Toluenesulfonic acid or resin-bound acids) to prevent solid-state degradation.

  • Dispatch: Transfer to your institution's approved hazardous waste management facility for high-temperature incineration[3][6].

Protocol B: Liquid Waste Disposal

  • Solvent Compatibility Check: Identify the solvent used to dissolve the compound (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation:

    • If dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents, route to the Non-Halogenated Organic Waste carboy.

  • Venting (Critical Step): If the reaction mixture contains trace acids (e.g., after a failed deprotection attempt), neutralize the solution to pH 7 using a mild base (like saturated NaHCO3) before adding it to the waste carboy. Always use vented caps on waste carboys to prevent pressure buildup from potential CO2/isobutylene evolution.

  • Labeling: Update the waste log attached to the carboy to include "Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate" and its estimated concentration.

Protocol C: Spill Containment and Cleanup In the event of an accidental spill, immediate and systematic action is required[4][5][6]:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[6].

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a respirator if the spill is large and outside a fume hood.

  • Containment (Solid Spill): Do not sweep dry powder, as this creates hazardous aerosols. Instead, cover the powder with slightly damp paper towels or mix with an inert absorbent like sand or vermiculite[6].

  • Containment (Liquid Spill): Surround the spill with commercial chemical spill pads or vermiculite to prevent it from spreading into drains[3][4].

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a closable, labeled salvage container[6].

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a wipe-down with 70% ethanol or isopropanol[5][6]. Dispose of all cleaning materials as hazardous solid waste.

Emergency Response & First Aid

If exposure occurs, execute the following procedures immediately[3][4][6]:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists[4][6].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, keeping the eyelids wide open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation[3][4][6].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration and call emergency services immediately[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water (only if the person is conscious) and contact a Poison Control Center immediately[4].

References

  • ETH Zurich. "Laboratory Safety Guidelines." Institute for Molecular Biology & Biophysics.[Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate

As a Senior Application Scientist, I understand that handling novel spirocyclic building blocks like Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) requires more than just a cursory glance at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel spirocyclic building blocks like Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434141-70-4) requires more than just a cursory glance at a safety data sheet. In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to impart three-dimensionality to drug candidates, improving metabolic stability and target binding. However, the presence of specific functional groups—namely the tert-butyloxycarbonyl (Boc) protecting group and the nitrile (-C≡N) moiety—dictates a highly specific set of handling, personal protective equipment (PPE), and operational protocols.

This guide provides a definitive, causality-driven framework for the safe handling, solvation, and disposal of this compound, ensuring both operator safety and chemical integrity.

Physicochemical & Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is a white solid at room temperature[1]. Its structural features present specific handling considerations:

  • The Nitrile Group: While stable under ambient conditions, exposure to extreme heat or strong aqueous acids can trigger hydrolysis or thermal decomposition, releasing highly toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2)[2].

  • The Boc Group: Boc-protected amines are generally stable, but under acidic deprotection conditions (e.g., TFA or HCl), they rapidly evolve isobutylene gas and carbon dioxide. This gas evolution requires proper venting to prevent over-pressurization of reaction vessels.

Table 1: Hazard Profile and Storage Specifications

ParameterSpecificationScientific Rationale / Causality
CAS Number 1434141-70-4Unique identifier for this specific spirocyclic isomer[3].
Physical State White SolidProne to static charge buildup; risk of particulate aerosolization during weighing[1].
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin irritation and serious eye irritation[3].
Storage 2-8°C (Dry, Sealed)Cold-chain storage prevents thermal degradation and moisture-induced hydrolysis of the functional groups[3].
Decomposition NOx, CO, CO2Thermal breakdown yields toxic gases, mandating fume hood usage[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient without understanding the specific penetration risks of the solvents used to dissolve this solid. Because this compound is an irritant (H315, H319)[3], the PPE matrix is designed to create a self-validating barrier system.

Table 2: Required PPE and Operational Justification

PPE CategoryRequired EquipmentCausality & Implementation Notes
Ocular Chemical splash goggles (ANSI Z87.1)Protects against H319 (serious eye irritation). Safety glasses are insufficient if solvating the compound, as they do not protect against lateral solvent splashes[2].
Dermal (Hands) Nitrile gloves (≥ 4 mil thickness)Provides a primary barrier against solid particulate transfer (H315)[2]. Critical: If solvating in highly penetrative solvents like DMSO or DMF, double-gloving is mandatory to increase breakthrough time.
Body Flame-resistant lab coat (Nomex)Protects against static discharge events during the weighing of the dry solid and provides a barrier against accidental spills.
Respiratory Class II Biological Safety Cabinet or Chemical Fume HoodThe compound must be handled in a ventilated enclosure (face velocity 0.4–0.6 m/s) to mitigate the inhalation risk of aerosolized dust[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures the chemical integrity of the spirocycle while maintaining absolute operator safety.

Step-by-Step Methodology: Weighing and Solvation

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Don all required PPE (Table 2).

  • Thermal Equilibration (Critical Step): Remove the sealed vial from 2-8°C cold storage[3]. Place the intact vial in a desiccator for 30 minutes to equilibrate to ambient room temperature. Causality: Opening a cold vial in a humid lab environment causes immediate condensation on the solid, which can degrade the Boc-protecting group over time and alter the compound's effective molecular weight.

  • Static Mitigation: Wipe the exterior of the vial and the balance draft shield with an anti-static cloth. Use an anti-static polymeric weighing boat or a grounded metal spatula. Causality: White organic solids frequently hold static charges, causing them to "jump" and aerosolize, increasing inhalation and ocular exposure risks.

  • Weighing & Transfer: Carefully weigh the required mass. Transfer the solid quantitatively to a round-bottom flask or reaction vial before introducing any solvent.

  • Solvation & Venting: Add the reaction solvent (e.g., Dichloromethane or Ethyl Acetate). If proceeding immediately to a Boc-deprotection step using Trifluoroacetic Acid (TFA), equip the reaction vessel with a bubbler or a vented needle. Causality: Deprotection generates stoichiometric amounts of CO2 and isobutylene gas; a sealed system will catastrophically over-pressurize.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood area with a task wipe dampened with 70% Isopropanol or Ethanol. Dispose of the wipe in solid hazardous waste.

SafeHandling Start Cold Storage (2-8°C) Equilibrate Thermal Equilibration (Desiccator, 30 min) Start->Equilibrate Prevents moisture condensation PPE Don PPE Matrix (Nitrile, Goggles, Coat) Equilibrate->PPE FumeHood Transfer to Fume Hood (Velocity > 0.4 m/s) PPE->FumeHood Mandatory safety barrier Weighing Weighing & Solvation (Anti-static tools) FumeHood->Weighing Reaction Chemical Reaction (Vented if deprotecting) Weighing->Reaction Add solvent carefully Waste Hazardous Waste Disposal (Incineration route) Reaction->Waste Segregate halogenated/non-halogenated

Operational workflow for the safe handling and processing of the spirocyclic building block.

Emergency Response & Disposal Plan

Even with stringent protocols, accidental exposure or spills require immediate, pre-planned responses.

  • Solid Spill Protocol: Do not dry-sweep the solid, as this generates hazardous airborne dust. Gently cover the spill with absorbent paper towels, dampen the towels with a compatible solvent (e.g., ethanol) to dissolve/suspend the solid, and carefully wipe it up. Place all contaminated materials into a sealed, labeled biohazard/chemical waste bag.

  • Skin/Eye Contact: In case of skin contact, immediately wash with copious amounts of soap and water[2]. For ocular exposure, flush eyes continuously at an eyewash station for a minimum of 15 minutes, holding the eyelids open[2]. Seek immediate medical evaluation.

  • Waste Disposal: Do not discharge into drains. Solid waste (including empty vials and contaminated gloves) must be disposed of via a licensed chemical waste incinerator. Liquid waste containing this compound must be strictly segregated into "Halogenated" or "Non-Halogenated" organic waste streams, depending on the reaction solvent used.

References[1] Chemicalbridge. "tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate". Available at: https://chemicalbridge.co.uk/product/1434141-70-4/[3] BLD Pharm. "1434141-70-4 | tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate". Available at: https://bldpharm.com/products/1434141-70-4.html[2] Accela ChemBio Inc. "Material Safety Data Sheet - SY460174". Available at: https://accelachem.com/msds/SY460174_MSDS.pdf

Sources

© Copyright 2026 BenchChem. All Rights Reserved.